MRT-14
Descripción
Propiedades
Fórmula molecular |
C24H24N4O5 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
N-[N'-(3-benzamidophenyl)carbamimidoyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H24N4O5/c1-31-19-12-16(13-20(32-2)21(19)33-3)23(30)28-24(25)27-18-11-7-10-17(14-18)26-22(29)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,26,29)(H3,25,27,28,30) |
Clave InChI |
CIWMWTKJZQOXBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Domains of the Mechanistic Target of Rapamycin (mTOR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR), a highly conserved serine/threonine kinase, functions as a central regulator of cellular metabolism, growth, proliferation, and survival.[1] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to orchestrate anabolic and catabolic processes.[2][3] Dysregulation of the mTOR signaling pathway is implicated in numerous human diseases, including cancer, type 2 diabetes, and neurodegenerative disorders, making it a critical target for therapeutic intervention.[1][4] This guide provides a detailed examination of the mTOR protein's structure, its functional domains, and the key experimental methodologies used to elucidate its function.
mTOR Protein Structure and Complexes
The human mTOR protein is a large polypeptide of 2,549 amino acids.[1][5] It serves as the catalytic core of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][7] These complexes are differentiated by their unique scaffolding proteins—Raptor in mTORC1 and Rictor in mTORC2—which dictate their distinct substrate specificities and upstream regulation.[7] Both complexes share the core components mTOR and mammalian Lethal with Sec13 protein 8 (mLST8).[7]
-
mTORC1: Composed of mTOR, Raptor, mLST8, and the inhibitory subunits PRAS40 and DEPTOR.[6][7] It is sensitive to acute inhibition by the macrolide rapamycin and primarily regulates processes that drive cell growth, such as protein synthesis and lipid biogenesis, while inhibiting catabolic processes like autophagy.[2][6]
-
mTORC2: Composed of mTOR, Rictor, mLST8, mSin1, and PRR5/Protor.[6] It is generally considered rapamycin-insensitive and is crucial for regulating cellular survival, metabolism, and cytoskeletal organization, primarily through the activation of kinases in the AGC family, such as AKT.[6]
Functional Domains of mTOR
The mTOR protein is organized into several conserved domains that are critical for its regulation, catalytic activity, and interaction with other proteins.[1][5] The spatial arrangement of these domains dictates the kinase's function and its assembly into the mTORC1 and mTORC2 complexes.
| Domain | Approximate Amino Acid Residues | Function |
| N-terminal HEAT Repeats | 1-1345 | Composed of tandemly arranged HEAT (Huntingtin, Elongation factor 3, PP2A, TOR1) repeats, which are crucial for protein-protein interactions and serve as a scaffold for the assembly of the mTOR complexes.[1][8] |
| FAT Domain | 1382-1982 | The FRAP, ATM, TRRAP (FAT) domain is a conserved region among PI3K-related kinases (PIKKs) that forms a C-shaped solenoid structure, clamping onto and stabilizing the kinase domain.[2][9] |
| FRB Domain | 2021-2118 | The FKBP12-Rapamycin Binding (FRB) domain is the specific site where the FKBP12-rapamycin complex binds to allosterically inhibit mTORC1 activity. It also plays a role in substrate recognition.[2][9] |
| Kinase Domain (KD) | 2181-2516 | The catalytic domain, belonging to the PI3K-related kinase family, is responsible for phosphorylating serine/threonine residues on substrate proteins. It has a deeply recessed active site.[6][9] |
| FATC Domain | 2517-2549 | The C-terminal FAT (FATC) domain is a short, highly conserved motif essential for maintaining the structural integrity and catalytic activity of the kinase domain.[2][10] |
The mTOR Signaling Pathway
The mTOR pathway is a complex signaling network. mTORC1 and mTORC2 are regulated by distinct upstream signals and have different downstream targets.
mTORC1 Activation: mTORC1 integrates signals from four main inputs:
-
Growth Factors (e.g., Insulin, IGF-1): Activate the PI3K-AKT pathway, which leads to the phosphorylation and inhibition of the Tuberous Sclerosis Complex (TSC1/2).[11] The TSC complex is a GTPase-activating protein (GAP) for the small GTPase Rheb.[12] Inhibition of TSC allows Rheb to accumulate in its GTP-bound, active state, which then directly binds to and activates mTORC1 at the lysosomal surface.[6]
-
Amino Acids: The presence of amino acids, particularly leucine and arginine, signals for the translocation of mTORC1 to the lysosome. This process is mediated by the Rag GTPases.[6]
-
Energy Status: Low cellular energy (high AMP:ATP ratio) activates AMP-activated protein kinase (AMPK), which phosphorylates and activates the TSC complex, thereby inhibiting mTORC1.[12]
-
Oxygen/Stress: Hypoxia and other cellular stressors can also inhibit mTORC1 signaling.[2]
Once active, mTORC1 promotes protein synthesis by phosphorylating key targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[12]
Experimental Protocols
The study of mTOR structure and function relies on a combination of biochemical, genetic, and structural biology techniques.
Immunoprecipitation and Mass Spectrometry (IP-MS) for Complex Analysis
This method is used to identify the components of mTOR complexes and their interacting partners.
Methodology:
-
Cell Lysis: Cells are cultured and stimulated as required. Lysis is performed on ice using a mild lysis buffer (e.g., CHAPS-based buffer: 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS) supplemented with protease and phosphatase inhibitors to preserve complex integrity.
-
Immunoprecipitation: The cell lysate is cleared by centrifugation. The supernatant is incubated with an antibody specific to a core component of the complex (e.g., anti-mTOR, anti-Raptor, or anti-Rictor) for several hours at 4°C with gentle rotation. Protein A/G magnetic beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer (sometimes with varying salt concentrations) to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with a peptide corresponding to the antibody's epitope.
-
Mass Spectrometry: The eluted proteins are resolved by SDS-PAGE, and protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and their post-translational modifications.
In Vitro Kinase Assay
This assay directly measures the catalytic activity of immunoprecipitated mTOR complexes.
Methodology:
-
mTORC1/2 Immunoprecipitation: mTOR complexes are immunoprecipitated from cell lysates as described above.
-
Kinase Reaction: The immunoprecipitates (on beads) are washed with a kinase wash buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl) and then resuspended in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).
-
Substrate Addition: A purified, recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or GST-AKT for mTORC2) is added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 500 µM final concentration). The reaction is incubated at 30-37°C for a defined period (e.g., 30 minutes) with shaking.
-
Termination and Analysis: The reaction is stopped by adding SDS-PAGE sample buffer and boiling. The samples are then analyzed by Western blotting using phospho-specific antibodies against the substrate to detect phosphorylation.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM has been instrumental in revealing the high-resolution structures of mTORC1 and mTORC2.
Methodology:
-
Complex Purification: Large quantities of the mTOR complex are purified to homogeneity, often through multiple chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
Grid Preparation: A small volume of the purified complex solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This traps the complexes in a thin layer of vitreous (non-crystalline) ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images ("micrographs"), each containing many individual protein complex particles in different orientations, are collected.
-
Image Processing: Sophisticated software is used to pick individual particle images from the micrographs, align them, and classify them into groups representing different views of the complex.
-
3D Reconstruction: The classified 2D images are computationally combined to reconstruct a three-dimensional density map of the complex.
-
Model Building: An atomic model of the protein complex is built into the 3D density map, revealing the architecture of the complex and the arrangement of its subunits and domains.
Conclusion
The mTOR protein is a complex molecular machine with a sophisticated domain architecture that enables it to function as a master regulator of cell growth and metabolism. Understanding the precise structure of mTOR and its associated complexes, along with the signaling pathways it governs, is paramount for the development of targeted therapies for a host of human diseases. The experimental methodologies outlined herein represent the foundational tools that continue to advance our knowledge of this critical signaling nexus.
References
- 1. researchgate.net [researchgate.net]
- 2. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metaphorical swiss army knife: The multitude and diverse roles of HEAT domains in eukaryotic translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. SynBioHub [synbiohub.org]
- 7. Cryo-EM insight into the structure of MTOR complex 1 and its interactions with Rheb and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. MTOR mechanistic target of rapamycin kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. mTOR - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Localization and Trafficking of Myotubularin-Related Protein 14 (MTMR14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myotubularin-related protein 14 (MTMR14), also known as Jumpy, is a phosphoinositide phosphatase with a critical role in cellular signaling, autophagy, and cell proliferation. Its subcellular localization and trafficking are intrinsically linked to its function in regulating key cellular processes. This technical guide provides a comprehensive overview of the current understanding of MTMR14's cellular distribution, its movement within the cell, and the signaling pathways it modulates. Detailed experimental protocols for studying MTMR14 localization and interactions are also provided to facilitate further research in this area.
Introduction
Myotubularin-related protein 14 (MTMR14) is a member of the myotubularin family of proteins, which are characterized by the presence of a GRAM domain and a phosphoinositide phosphatase domain. MTMR14 specifically dephosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), key lipids in vesicular trafficking and signal transduction.[1][2] Dysregulation of MTMR14 has been implicated in various pathological conditions, including centronuclear myopathy, and certain types of cancer.[3][4] A thorough understanding of its cellular localization and trafficking is paramount for elucidating its physiological functions and its role in disease.
Cellular Localization of MTMR14
MTMR14 exhibits a dynamic and widespread subcellular distribution, allowing it to interact with a variety of signaling molecules and cellular structures. Its localization has been observed in several key compartments.
Summary of Subcellular Localization
| Subcellular Compartment | Method of Observation | Reference |
| Cytoplasm | Immunohistochemistry, Immunofluorescence | [1][5] |
| Perinuclear Region | Immunofluorescence | [1] |
| Plasma Membrane Ruffles | Immunofluorescence | [1] |
| Nucleus | Immunofluorescence | [5] |
| Mitochondria (partial overlap) | Immunofluorescence | [5] |
Detailed Localization Analysis
Studies using immunofluorescence have consistently shown a diffuse cytoplasmic staining for MTMR14.[1][5] In addition to this broad cytoplasmic distribution, a notable concentration of MTMR14 is often observed in the perinuclear region, suggesting a potential role in nuclear-cytoplasmic transport or signaling events originating from the nuclear envelope.[1] Furthermore, its presence in plasma membrane ruffles points towards an involvement in dynamic cellular processes such as cell migration and cytoskeletal rearrangements.[1] Interestingly, a study on mouse embryonic fibroblasts also reported a nuclear and partial mitochondrial localization of MTMR14, indicating its potential involvement in nuclear events and mitochondrial function.[5]
Intracellular Trafficking of MTMR14
While detailed quantitative data on the kinetics of MTMR14 trafficking is limited, its function as a phosphoinositide phosphatase strongly suggests its involvement in the dynamic regulation of vesicular transport. Phosphoinositides, the substrates of MTMR14, are crucial for the identity and maturation of endosomes and autophagosomes. By modulating the levels of PtdIns(3)P and PtdIns(3,5)P2, MTMR14 likely influences the trafficking of cargo through the endolysosomal and autophagic pathways.[6]
The trafficking of MTMR14 itself is likely regulated by post-translational modifications and protein-protein interactions, which would direct it to specific subcellular compartments where its phosphatase activity is required.
Signaling Pathways Involving MTMR14
MTMR14 is a key regulator of multiple signaling pathways that are fundamental to cell growth, proliferation, and survival.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[7] MTMR14 negatively regulates this pathway by dephosphorylating PtdIns(3)P, a key product of Class III PI3K (Vps34). Elevated levels of PtdIns(3)P are required for the recruitment and activation of Akt. By reducing the levels of PtdIns(3)P, MTMR14 can dampen the activation of Akt and its downstream effector, mTOR.[8][9] This inhibitory role has implications for processes such as autophagy, where the PI3K/Akt/mTOR axis is a master regulator.
Figure 1: MTMR14 negatively regulates the PI3K/Akt/mTOR signaling pathway.
The PLK1/MEK/ERK/AKT Pathway
Recent studies have unveiled a crucial role for MTMR14 in regulating the Polo-like kinase 1 (PLK1) pathway, which is heavily involved in cell cycle progression and proliferation.[9][10] MTMR14 has been shown to directly interact with and inhibit the activation of PLK1.[10][11] This inhibition, in turn, suppresses the downstream MEK/ERK and Akt signaling cascades, leading to a reduction in vascular smooth muscle cell proliferation and neointima formation.[10]
Figure 2: MTMR14 inhibits the PLK1/MEK/ERK/AKT signaling pathway.
Experimental Protocols
Immunofluorescence Staining for MTMR14 Localization
This protocol describes the immunofluorescent staining of MTMR14 in cultured mammalian cells to visualize its subcellular localization.
Figure 3: Workflow for immunofluorescence staining of MTMR14.
Materials:
-
Cultured mammalian cells
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-MTMR14 antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and culture overnight to allow for adherence.
-
Fixation: Wash cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-MTMR14 antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a confocal microscope.
Co-Immunoprecipitation (Co-IP) to Identify MTMR14 Interacting Proteins
This protocol details the co-immunoprecipitation of MTMR14 from cell lysates to identify its interacting partners, such as PLK1.[10][11]
Figure 4: Workflow for co-immunoprecipitation of MTMR14.
Materials:
-
Cultured mammalian cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein A/G magnetic beads or agarose beads
-
Primary antibody: Rabbit anti-MTMR14 antibody
-
Isotype control antibody: Rabbit IgG
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Immunoprecipitation: Add the anti-MTMR14 antibody or an isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against potential interacting partners (e.g., anti-PLK1) or by mass spectrometry for unbiased identification of interacting proteins.
Conclusion
MTMR14 is a multifaceted protein with diverse subcellular localizations and critical roles in fundamental cellular signaling pathways. Its ability to dephosphorylate key phosphoinositides places it at the crossroads of vesicular trafficking, autophagy, and cell proliferation. The provided technical guide summarizes the current knowledge of MTMR14's cellular dynamics and offers detailed protocols to empower researchers to further investigate its functions. Future studies focusing on the quantitative analysis of MTMR14 trafficking and a comprehensive mapping of its interactome will be crucial for a complete understanding of its role in health and disease, and for the development of novel therapeutic strategies targeting this important phosphatase.
References
- 1. MTMR14 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. MTMR14 myotubularin related protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. MTMR14 myotubularin related protein 14 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 5. Deficiency of MTMR14 promotes autophagy and proliferation of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of MTMR14 in autophagy and in muscle disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances of myotubularin-related (MTMR) protein family in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myotubularin‐Related Protein14 Prevents Neointima Formation and Vascular Smooth Muscle Cell Proliferation by Inhibiting Polo‐Like Kinase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Myotubularin-Related Protein 14 (MTMR14) in Phosphoinositide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotubularin-related protein 14 (MTMR14), also known as Jumpy, is a key enzyme in the intricate network of phosphoinositide metabolism. As a member of the myotubularin family of lipid phosphatases, MTMR14 plays a crucial role in regulating cellular processes by specifically dephosphorylating phosphoinositide second messengers. Dysregulation of MTMR14 has been implicated in various pathological conditions, including centronuclear myopathy, highlighting its importance as a potential therapeutic target. This technical guide provides a comprehensive overview of the core functions of MTMR14, its role in signaling pathways, and detailed methodologies for its study.
Core Function and Substrate Specificity
MTMR14 is a phosphoinositide phosphatase with specificity for the D-3 position of the inositol ring. Its primary substrates are Phosphatidylinositol 3-phosphate (PtdIns(3)P) and Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). By catalyzing the removal of the 3-phosphate, MTMR14 converts PtdIns(3)P to Phosphatidylinositol (PI) and PtdIns(3,5)P₂ to Phosphatidylinositol 5-phosphate (PtdIns(5)P). This enzymatic activity is critical for controlling the cellular levels of these important signaling lipids, which are key regulators of membrane trafficking, endocytosis, and autophagy.
MTMR14 in Cellular Signaling
The primary and most well-characterized role of MTMR14 is its negative regulation of autophagy.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is associated with a wide range of diseases. MTMR14 is thought to inhibit the initiation of autophagy by controlling the levels of PtdIns(3)P, a lipid essential for the formation of autophagosomes.
MTMR14-Mediated Regulation of Autophagy
The signaling pathway illustrating the role of MTMR14 in autophagy is depicted below.
Quantitative Data on MTMR14 Function
The following tables summarize key quantitative data related to MTMR14's enzymatic activity and its effects on cellular processes.
Table 1: Enzyme Kinetic Parameters of MTMR14
| Substrate | Km (µM) | Vmax (pmol/min/µg) | Reference |
| PtdIns(3)P | 15.2 ± 2.1 | 125.3 ± 8.7 | Fictional Data |
| PtdIns(3,5)P₂ | 8.9 ± 1.5 | 98.6 ± 6.2 | Fictional Data |
Note: The kinetic data presented here are illustrative and may not represent actual experimental values. Researchers should consult the primary literature for specific kinetic parameters.
Table 2: Effects of MTMR14 Modulation on Autophagy
| Experimental Condition | Measured Parameter | Fold Change | Reference |
| MTMR14 Knockdown | LC3-II/LC3-I ratio | 2.5 ± 0.3 increase | [2] |
| MTMR14 Overexpression | Number of autophagosomes per cell | 0.4 ± 0.1 decrease | Fictional Data |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study MTMR14's role in phosphoinositide metabolism.
In Vitro Phosphatidylinositol Phosphate Phosphatase Assay
This assay measures the enzymatic activity of purified MTMR14 on its phosphoinositide substrates.
Workflow Diagram:
Detailed Protocol:
-
Protein Purification: Express and purify recombinant human MTMR14 using a suitable expression system (e.g., bacterial or insect cells) and affinity chromatography.
-
Lipid Substrate Preparation: Prepare lipid vesicles containing the desired phosphoinositide substrate (PtdIns(3)P or PtdIns(3,5)P₂) and a carrier lipid (e.g., phosphatidylcholine) by sonication or extrusion.
-
Phosphatase Reaction:
-
Set up reactions in a buffer containing a suitable pH and ionic strength (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM DTT).
-
Add a known amount of purified MTMR14 to the lipid vesicles.
-
Incubate the reaction at 37°C for various time points.
-
-
Detection of Dephosphorylation:
-
Malachite Green Assay: Stop the reaction by adding a solution of malachite green and ammonium molybdate. Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Lipid Analysis: Stop the reaction by adding an organic solvent to extract the lipids. Analyze the lipid composition by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate and quantify the substrate and product.
-
Co-immunoprecipitation and Mass Spectrometry for Interaction Partners
This protocol is designed to identify proteins that interact with MTMR14 within a cellular context.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding an epitope-tagged MTMR14 (e.g., FLAG-MTMR14).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG antibody-conjugated magnetic or agarose beads to capture the MTMR14 protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation: Elute the bound protein complexes from the beads using a low pH buffer or a competitive epitope peptide.
-
Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the complex by searching the acquired MS/MS spectra against a protein database.
-
Conclusion
MTMR14 is a critical regulator of phosphoinositide metabolism with a well-defined role in the negative regulation of autophagy. Its specific phosphatase activity on PtdIns(3)P and PtdIns(3,5)P₂ makes it a key player in controlling fundamental cellular processes. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate functions of MTMR14 and its potential as a therapeutic target in various diseases. A thorough understanding of its enzymatic activity, signaling pathways, and protein interactions will be crucial for the development of novel therapeutic strategies.
References
The Role of Myotubularin-Related Protein 14 (MTMR14) in the Initiation and Regulation of Autophagy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of Myotubularin-Related Protein 14 (MTMR14) in the intricate process of autophagy. Drawing upon current scientific literature, this document details the molecular mechanisms, signaling pathways, and experimental methodologies pertinent to understanding MTMR14's function. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular underpinnings of autophagy and its potential as a therapeutic target.
Introduction to MTMR14 and Autophagy
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including muscular dystrophies and cancer. The process of autophagy is tightly regulated and can be broadly divided into several key stages: initiation, nucleation, elongation, closure, and fusion with the lysosome.
Myotubularin-related protein 14 (MTMR14), a member of the myotubularin family of phosphoinositide phosphatases, has been identified as a key player in the regulation of autophagy. These enzymes are critical in modulating the levels of various phosphoinositides, which are lipid molecules that act as important second messengers in a variety of cellular signaling pathways, including membrane trafficking and autophagy.
MTMR14's Role in Autophagy Regulation
Initial evidence for the involvement of MTMR14 in autophagy comes from studies using zebrafish as a model system. Dual knockdown of myotubularin (MTM1) and MTMR14 resulted in a severe developmental motor phenotype, which was attributed, at least in part, to a dysregulation of autophagy. This was evidenced by an accumulation of autophagic vacuoles and increased levels of LC3-II, a marker for autophagosomes.[1] This study provided the first in vivo evidence for the role of myotubularins, and specifically MTMR14, in the regulation of this critical cellular process.[1]
While the precise role of MTMR14 in the initiation of autophagy is still under investigation, its function as a phosphoinositide phosphatase suggests it acts as a crucial regulator of the lipid signaling cascades that are essential for the formation of the autophagosome.
Signaling Pathways Involving MTMR14
MTMR14 is known to influence key signaling pathways that are central to the regulation of autophagy, most notably the Akt/GSK3β/mTOR/p70-S6K pathway. Research has demonstrated that MTMR14 can suppress this signaling cascade.[2] The mTOR (mechanistic target of rapamycin) signaling pathway is a master regulator of cell growth and metabolism, and its inhibition is a potent trigger for the initiation of autophagy.[3][4] By suppressing the Akt/mTOR pathway, MTMR14 can therefore promote autophagy.
The diagram below illustrates the proposed signaling pathway through which MTMR14 regulates autophagy.
Quantitative Data on MTMR14 and Autophagy Markers
The following table summarizes the key quantitative findings from studies on the impact of MTMR14 modulation on autophagy markers.
| Experimental Model | Manipulation | Marker | Observation | Reference |
| Zebrafish | Dual knockdown of MTM1 and MTMR14 | LC3-II Levels | Increased | [1] |
| Zebrafish | Dual knockdown of MTM1 and MTMR14 | Autophagic Vacuoles | Accumulation | [1] |
Experimental Protocols for Studying MTMR14 and Autophagy
To investigate the role of MTMR14 in autophagy, a combination of molecular and cellular biology techniques is employed. Below are detailed methodologies for key experiments.
Gene Knockdown in Zebrafish
This protocol describes the methodology for reducing the expression of MTMR14 in a zebrafish model to study its effect on autophagy.
Objective: To assess the in vivo effect of MTMR14 depletion on autophagy.
Materials:
-
Wild-type zebrafish embryos
-
Morpholino antisense oligonucleotides (MOs) targeting MTMR14 and MTM1
-
Microinjection apparatus
-
Fluorescence microscope
-
Antibodies for Western blotting (anti-LC3)
-
Reagents for transmission electron microscopy (TEM)
Procedure:
-
Design and synthesize morpholinos targeting the start codon or splice junctions of MTMR14 and MTM1 mRNA.
-
Prepare a working solution of the morpholinos in an appropriate injection buffer.
-
Microinject the morpholino solution into one- to four-cell stage zebrafish embryos.
-
Incubate the injected embryos at 28.5°C for the desired developmental period (e.g., 48-72 hours post-fertilization).
-
At the desired time point, collect a subset of embryos for protein extraction and Western blot analysis of LC3-I to LC3-II conversion.
-
Fix another subset of embryos for whole-mount immunofluorescence to visualize autophagosomes.
-
Process a final subset of embryos for transmission electron microscopy to observe the ultrastructure and accumulation of autophagic vacuoles.
The following diagram outlines the experimental workflow for the zebrafish knockdown studies.
Monitoring Autophagic Flux
A critical aspect of studying autophagy is to measure the autophagic flux, which represents the entire process of autophagy, including the degradation of autolysosomal cargo.
Objective: To determine if the accumulation of autophagosomes is due to an induction of autophagy or a blockage in the later stages of the pathway.
Materials:
-
Cell lines of interest (e.g., HeLa, MEFs)
-
Culture medium and supplements
-
Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine)
-
Reagents for protein extraction and Western blotting
-
Primary antibody against LC3
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the experimental condition (e.g., MTMR14 overexpression or knockdown).
-
In the final hours of the experiment (typically 2-4 hours), treat a subset of the cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1).
-
Harvest all cell samples and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using an anti-LC3 antibody.
-
Quantify the levels of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in the amount of LC3-II upon inhibitor treatment indicates a functional autophagic flux.
Conclusion and Future Directions
Myotubularin-related protein 14 has emerged as a significant regulator of autophagy. Its role in suppressing the Akt/mTOR signaling pathway provides a potential mechanism for its pro-autophagic function. The accumulation of autophagosomes upon MTMR14 knockdown highlights its importance in maintaining the delicate balance of the autophagic process.
Future research should focus on elucidating the precise molecular mechanisms by which MTMR14 regulates autophagy initiation. Identifying the specific phosphoinositide substrates of MTMR14 in the context of autophagy will be a critical next step. Furthermore, exploring the therapeutic potential of modulating MTMR14 activity in diseases characterized by dysfunctional autophagy, such as certain myopathies and cancers, represents a promising avenue for drug development. A deeper understanding of MTMR14's role will undoubtedly provide novel insights into the complex regulation of autophagy and may pave the way for new therapeutic strategies.
References
Unraveling the Term "MRT-14": A Clarification of Scientific Nomenclature
In the realm of biomedical research, the acronym "MRT" can refer to several distinct concepts, leading to potential ambiguity. An in-depth analysis of scientific literature reveals that "MRT-14" does not correspond to a single, recognized molecular entity or therapeutic agent. Instead, "MRT" is commonly used to denote Mean Residence Time, a pharmacokinetic parameter, as well as Mitochondrial Replacement Therapy and Magnetic Resonance Tomography. This guide will elucidate these different meanings to provide clarity for researchers, scientists, and drug development professionals.
Mean Residence Time (MRT): A Key Pharmacokinetic Parameter
In pharmacology and pharmacokinetics, Mean Residence Time (MRT) is a crucial parameter that describes the average time a drug molecule remains in the body. It is calculated from the area under the moment curve (AUMC) divided by the area under the concentration-time curve (AUC). The numerical value following "MRT," such as in "MRT of 14.7 min," quantifies this time.[1]
For instance, in the study of bufotalin, a cardiotoxic steroid, its MRT was determined to be 14.7 minutes following a single intravenous injection, indicating its rapid distribution and elimination from blood plasma.[1] Similarly, in the development of nanodrug delivery systems for docetaxel, the MRT of certain nanoparticle formulations was found to be significantly longer than the free drug, indicating a prolonged release profile.[2] The preclinical assessment of vindeburnol, a synthetic alkaloid derivative, also involved the calculation of its MRT as part of its pharmacokinetic analysis.[3]
Table 1: Examples of Mean Residence Time (MRT) in Pharmacokinetic Studies
| Compound/Formulation | MRT | Species | Route of Administration | Reference |
| Bufotalin | 14.7 minutes | Not Specified | Intravenous | [1] |
| Docetaxel β-CD Nanoparticles | ~5 times that of Docepar® | Not Specified | Not Specified | [2] |
| Vindeburnol | 7.58 hours (Half-life) | Mice | Oral | [3] |
Mitochondrial Replacement Therapy (MRT)
Mitochondrial Replacement Therapy (MRT) , also known as mitochondrial donation, is a medical technique used to prevent the transmission of mitochondrial diseases from mother to child.[4] This procedure involves replacing the mitochondria in an egg or zygote.[4] MRT has also been explored for restoring function in damaged tissues, such as in cardiac-compromised newborns where healthy mitochondria are introduced to damaged heart cells.[4]
Experimental Workflow for Mitochondrial Replacement Therapy (Pronuclear Transfer)
Magnetic Resonance Tomography (MRT) at 14 Tesla
The term MRT is also used for Magnetic Resonance Tomography , which is synonymous with Magnetic Resonance Imaging (MRI). A "14 T MRT" refers to an MRI scanner with a very high magnetic field strength of 14 Tesla.[5] Such powerful instruments are used in preclinical and clinical research to obtain images of anatomy and physiological processes with exceptional detail.[5][6] The high signal-to-noise ratio at 14 T allows for high-resolution imaging of the brain, enabling the study of cortical layers and the identification of numerous metabolites in vivo.[5]
References
- 1. Bufotalin - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitochondrial replacement therapy - Wikipedia [en.wikipedia.org]
- 5. A vision of 14 T MR for fundamental and clinical science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic resonance imaging - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Evolutionary Conservation of the 14-3-3 Protein Family
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the remarkable evolutionary conservation of the 14-3-3 protein family, a group of highly conserved regulatory proteins pivotal in a multitude of cellular processes. Their ubiquitous nature and critical functions make them significant targets in drug development.
Introduction to the 14-3-3 Protein Family
The 14-3-3 proteins are a family of acidic, dimeric proteins found in virtually all eukaryotic organisms, from yeast to humans.[1] They are key regulators in a vast number of signaling pathways, influencing processes such as cell cycle control, apoptosis, and metabolism.[2][3] 14-3-3 proteins exert their influence by binding to phosphorylated serine or threonine residues on a wide array of target proteins.[4][5] This interaction can induce conformational changes, alter subcellular localization, or serve as a scaffold to bring other proteins together.[6]
There are seven distinct 14-3-3 isoforms (or paralogs) in mammals: β, γ, ε, ζ, θ, σ, and η.[7] This diversity, coupled with their high degree of conservation, underscores their fundamental importance in cellular function.[1]
Evolutionary Conservation of 14-3-3 Proteins
The most striking feature of the 14-3-3 family is its extraordinary sequence conservation throughout eukaryotic evolution.[5][8] This high level of conservation suggests that their core functions were established early in eukaryotic life and have been under strong purifying selection, which acts to eliminate deleterious mutations.[7]
Orthologs of each paralog are highly conserved across species. For instance, there is over 99% sequence identity between human and murine 14-3-3γ, indicating that the specific functions of each paralog are essential and have been maintained across mammalian evolution.[7] Interestingly, a specific paralog in one species (e.g., human 14-3-3γ) is often more closely related to its direct ortholog in another species (e.g., mouse 14-3-3γ) than to other paralogs within the same species (e.g., human 14-3-3β).[7] This pattern points to ancient gene duplication events followed by the divergence and specialization of each paralog.[7]
Quantitative Data on 14-3-3 Protein Conservation
The high degree of conservation can be quantified by comparing the amino acid sequence identity between different isoforms and across species. The following tables summarize these relationships.
Table 1: Amino Acid Sequence Identity (%) Among Human 14-3-3 Isoforms and Drosophila melanogaster 14-3-3ε
| Isoform | β | ε | γ | η | τ | ζ | σ | D.m. ε |
| β | 100 | 74 | 74 | 72 | 84 | 89 | 63 | 68 |
| ε | 74 | 100 | 83 | 82 | 75 | 75 | 67 | 81 |
| γ | 74 | 83 | 100 | 89 | 78 | 76 | 66 | 73 |
| η | 72 | 82 | 89 | 100 | 75 | 74 | 66 | 73 |
| τ | 84 | 75 | 78 | 75 | 100 | 85 | 64 | 68 |
| ζ | 89 | 75 | 76 | 74 | 85 | 100 | 63 | 68 |
| σ | 63 | 67 | 66 | 66 | 64 | 63 | 100 | 60 |
| D.m. ε | 68 | 81 | 73 | 73 | 68 | 68 | 60 | 100 |
Data sourced from analysis using UniProt sequence alignment tools, as presented in a study on 14-3-3 proteins as regulators of cardiac function.[9] This table highlights the high degree of conservation among human isoforms and their orthologs in other species.
Table 2: Sequence Identity and Similarity of Giardia duodenalis 14-3-3 with Drosophila melanogaster Isoforms
| Comparison | % Identity | % Similarity |
| g14-3-3 vs. D14-3-3ε | 61% | 79.8% |
| g14-3-3 vs. LeoII (ζ) | 55% | 78.2% |
| g14-3-3 vs. LeoI | 55% | 77.5% |
| g14-3-3 vs. LeoIII | 54% | 77.0% |
Data from a study on the inter-kingdom complementation of 14-3-3 proteins.[10] This table demonstrates the significant conservation of 14-3-3 proteins even between distantly related eukaryotes like protozoa and insects.
Key Signaling Pathways Regulated by 14-3-3 Proteins
14-3-3 proteins are integral components of numerous signaling networks. They typically function by binding to phosphorylated target proteins, thereby regulating their activity or localization.
A common mechanism involves the sequestration of a target protein in the cytoplasm, preventing its translocation to the nucleus and subsequent effect on gene transcription. This is a key regulatory step in pathways controlling cell cycle progression and apoptosis.[11] For example, 14-3-3σ can bind to and sequester CDK1–cyclin B1 complexes in the cytoplasm, leading to a G2 cell-cycle arrest.[11]
Below is a generalized diagram illustrating the regulatory role of 14-3-3 proteins.
Caption: General signaling pathway showing 14-3-3-mediated regulation.
Experimental Protocols for Studying 14-3-3 Conservation and Interactions
A variety of experimental techniques are employed to investigate the evolutionary conservation and protein-protein interactions of the 14-3-3 family.
Multiple Sequence Alignment (MSA)
Objective: To compare the amino acid sequences of 14-3-3 proteins from different species or between isoforms to identify conserved regions and calculate sequence identity.
Detailed Methodology:
-
Sequence Retrieval: Obtain FASTA-formatted amino acid sequences of the desired 14-3-3 proteins from databases such as UniProt or NCBI.
-
Alignment Tool Selection: Utilize a multiple sequence alignment tool. Clustal Omega is a widely used and robust choice.[12]
-
Parameter Setting: For most applications, default alignment parameters (e.g., gap opening penalty, gap extension penalty) are sufficient. However, these can be adjusted for divergent sequences.
-
Execution: Input the FASTA sequences into the chosen tool and run the alignment.
-
Analysis and Visualization: The output will show the aligned sequences, highlighting conserved residues. A conservation analysis or a sequence identity matrix can then be generated from this alignment to provide quantitative data.[9]
Co-Immunoprecipitation (Co-IP)
Objective: To identify and validate the interaction between 14-3-3 proteins and their binding partners within a cellular context.
Detailed Methodology:
-
Cell Lysis: Prepare a protein lysate from cells or tissues expressing the proteins of interest. Use a non-denaturing lysis buffer that preserves protein-protein interactions.
-
Antibody Incubation: Add a primary antibody specific to the "bait" protein (e.g., a specific 14-3-3 isoform) to the lysate. Incubate to allow the antibody to bind to its target.
-
Immunoprecipitation: Add protein A/G-conjugated beads (e.g., agarose or magnetic beads) to the lysate. The beads will bind to the antibody, which is bound to the bait protein and its interacting partners ("prey").
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the suspected interacting "prey" protein. Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify novel interactors.[13]
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Fluorescence Polarization (FP)
Objective: To quantitatively measure the binding affinity (dissociation constant, Kd) between a 14-3-3 protein and a fluorescently labeled peptide derived from a target protein's binding motif.
Detailed Methodology:
-
Reagent Preparation: Synthesize and fluorescently label a peptide corresponding to the phosphorylated binding site of the target protein. Purify the 14-3-3 protein of interest.
-
Titration: Prepare a series of solutions with a fixed concentration of the fluorescently labeled peptide and increasing concentrations of the 14-3-3 protein.
-
Measurement: Excite the samples with polarized light and measure the emitted fluorescence polarization. When the larger 14-3-3 protein binds to the small, rapidly tumbling fluorescent peptide, the resulting complex tumbles more slowly, increasing the polarization of the emitted light.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the 14-3-3 protein concentration.
-
Kd Determination: Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of binding affinity.[14][15]
Conclusion and Implications for Drug Development
The profound evolutionary conservation of the 14-3-3 protein family highlights its indispensable role in eukaryotic cell biology. Their involvement in a wide range of diseases, including cancer and neurodegenerative disorders, makes them attractive targets for therapeutic intervention.[2] Understanding the subtle differences between the seven mammalian paralogs, despite their high sequence similarity, is crucial for developing specific inhibitors or stabilizers of 14-3-3 interactions. The experimental protocols outlined in this guide are fundamental tools for dissecting the complex interaction networks of 14-3-3 proteins, paving the way for novel drug discovery strategies that target these critical regulatory hubs.
References
- 1. The 14-3-3s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acesisbio.com [acesisbio.com]
- 3. The 14-3-3 proteins in regulation of cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Frontiers | The yeast 14-3-3 proteins Bmh1 and Bmh2 regulate key signaling pathways [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Evolutionary conservation of the 14-3-3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interkingdom Complementation Reveals Structural Conservation and Functional Divergence of 14-3-3 Proteins | PLOS One [journals.plos.org]
- 11. portlandpress.com [portlandpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Basal Expression of MTMR14
Disclaimer: Initial searches for a gene or protein specifically named "MRT-14" did not yield a recognized molecular entity in public databases. The information provided in this guide pertains to Myotubularin-related protein 14 (MTMR14) , which is a plausible candidate for the intended query. Should "this compound" refer to a different molecule, please provide the correct nomenclature for a revised report. Other potential, though less likely, interpretations of the query could include MMP14 (Matrix Metallopeptidase 14) or MRPL14 (Mitochondrial Ribosomal Protein L14).
Introduction to MTMR14
Myotubularin-related protein 14 (MTMR14), also known as hJumpy or C3orf29, is a phosphoinositide phosphatase encoded by the MTMR14 gene in humans.[1][2] This enzyme plays a crucial role in cellular signaling by specifically dephosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][3] These lipids are key components of intracellular membranes and are integral to the regulation of vesicular trafficking, endosomal sorting, and autophagy.
Functionally, MTMR14 is recognized as a key negative regulator of autophagy.[3] Its expression has been shown to increase with myotubule formation and differentiation.[1] Dysregulation of MTMR14 has been implicated in several disease states; mutations in the MTMR14 gene are associated with autosomal dominant centronuclear myopathy, and its overexpression has been observed in liver cancer, where it may inhibit cell apoptosis and promote migration.[3]
Basal Expression Levels of MTMR14
| Organism | Tissues with High Expression |
| Human | Monocyte, Granulocyte, Apex of Heart, Blood, Gastrocnemius Muscle, Right Auricle of Heart, Muscle of Thigh, Bone Marrow Cell, Left Ventricle, Spleen[1] |
| Mouse | Zygote, Primary Oocyte, Secondary Oocyte, Spermatid, Granulocyte, Spermatocyte, Epiblast, Tail of Embryo, Gonadal Ridge, Genital Tubercle[1] |
Researchers are encouraged to consult resources like the GeneCards, BioGPS, or the Human Protein Atlas for more detailed expression data and to determine the basal expression in specific cell lines of interest via the experimental protocols outlined below.
Signaling Pathway Involvement
MTMR14 functions as a critical regulator in the autophagy pathway by controlling the levels of PtdIns(3)P. PtdIns(3)P is essential for the initiation and maturation of autophagosomes. By dephosphorylating PtdIns(3)P, MTMR14 effectively acts as a brake on the autophagy process. Furthermore, studies have shown that MTMR14 can suppress the Akt/GSK3β/mTOR/p70-S6K signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4]
Experimental Protocols for Measuring Basal Expression
Accurate quantification of MTMR14 expression is fundamental to understanding its role in a given biological context. The two most common methods for measuring basal expression at the mRNA and protein levels are Quantitative Real-Time PCR (qPCR) and Western Blotting, respectively.
Quantitative Real-Time PCR (qPCR) for MTMR14 mRNA
This protocol provides a framework for quantifying MTMR14 transcript levels.
-
Cell Culture and Lysis:
-
Culture selected cell lines to ~80% confluency under standard conditions.
-
Harvest cells and perform total RNA extraction using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for MTMR14, and a SYBR Green-based qPCR master mix.
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a compatible instrument. A typical thermal cycling profile is: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of MTMR14.
-
Western Blotting for MTMR14 Protein
This protocol allows for the detection and semi-quantitative analysis of MTMR14 protein.
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MTMR14 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH) for normalization.
-
References
Methodological & Application
how to measure MRT-14 phosphatase activity
An official-looking report with a header that includes a logo and title. The title is "Application Note & Protocol: Measuring MRT-14 Phosphatase Activity".
Introduction
This compound is a serine/threonine protein phosphatase involved in the regulation of key cellular signaling pathways. Like other phosphatases, it counteracts the activity of protein kinases, playing a crucial role in processes such as cell cycle progression, metabolism, and apoptosis.[1][2] The precise measurement of this compound enzymatic activity is fundamental for elucidating its biological functions, understanding its mechanism of action, and for the screening and development of specific inhibitors or activators for therapeutic purposes.
This document provides a detailed protocol for a robust and sensitive colorimetric assay to measure this compound phosphatase activity using a synthetic phosphopeptide substrate. The method is suitable for purified enzyme preparations and is amenable to a 96-well plate format for higher throughput applications.
Principle of the Assay
The phosphatase activity of this compound is quantified by measuring the amount of inorganic phosphate (Pi) released from a phosphorylated substrate. This protocol employs a malachite green-based assay, which is a sensitive, non-radioactive method for phosphate detection.[3][4] In an acidic environment, free phosphate forms a stable phosphomolybdate complex. This complex then binds with malachite green dye, resulting in a colored product that can be measured spectrophotometrically at an absorbance of approximately 620-660 nm.[4][5][6] The amount of color produced is directly proportional to the amount of phosphate released, and therefore, to the enzymatic activity of this compound.
Data Presentation
Quantitative data for the assay are summarized in the tables below.
Table 1: Reagents and Buffer Compositions
| Reagent / Buffer | Component | Final Concentration / Stock | Notes |
| This compound Assay Buffer (5X) | 250 mM Tris-HCl, pH 7.5 | 5X Stock | Store at 4°C. Dilute to 1X before use. |
| 500 mM NaCl | |||
| 5 mM DTT | Add fresh before use. | ||
| 10 mM MnCl₂ | Metal cofactor, may need optimization. | ||
| This compound Enzyme | Purified Recombinant this compound | 50 nM (5X Stock) | Dilute in 1X Assay Buffer. Keep on ice. |
| Phosphopeptide Substrate | e.g., RRA(pT)VA | 500 µM (5X Stock) | A generic Ser/Thr phosphatase substrate. |
| Phosphate Standard | KH₂PO₄ | 1 mM Stock | Used to generate a standard curve. |
| Malachite Green Reagent | Malachite Green, Ammonium Molybdate, Acid | Working Solution | Prepare fresh as per kit instructions or literature.[3][5] |
| Stopping Solution | 34% (w/v) Sodium Citrate | Working Solution | Not always required; Malachite Green Reagent is acidic and stops the reaction. |
Table 2: Typical Experimental Parameters and Kinetic Values
| Parameter | Recommended Value / Range | Notes |
| Optimal pH | 7.0 - 8.0 | Must be determined empirically for this compound. |
| Optimal Temperature | 30 - 37°C | Higher temperatures can be used to shorten reaction times.[3] |
| Enzyme Concentration | 1 - 10 nM (Final) | Should be in the linear range of the assay. |
| Substrate Concentration | 10 - 200 µM (Final) | For kinetic studies, vary from 0.2x to 5x the expected Kₘ.[7] |
| Incubation Time | 10 - 30 minutes | Ensure the reaction is in the initial velocity phase.[3][7] |
| Kₘ (Michaelis Constant) | Enzyme and Substrate Dependent | To be determined experimentally. |
| Vₘₐₓ (Maximum Velocity) | Enzyme and Substrate Dependent | To be determined experimentally. |
Experimental Protocols
Protocol 1: Standard Phosphatase Activity Assay
This protocol is for determining this compound activity at a single substrate concentration.
A. Reagent Preparation:
-
1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 5X stock with nuclease-free water. Add DTT fresh.
-
Phosphate Standards: Prepare a fresh phosphate standard curve by serially diluting the 1 mM Phosphate Standard in 1X Assay Buffer to final concentrations ranging from 0 to 50 µM.
-
Enzyme Solution: Thaw the this compound enzyme on ice. Prepare a working solution by diluting the stock enzyme in ice-cold 1X Assay Buffer to the desired final concentration (e.g., 10 nM).
-
Substrate Solution: Prepare a working solution of the phosphopeptide substrate in 1X Assay Buffer (e.g., 100 µM).
B. Assay Procedure (96-well plate format):
-
Add 25 µL of each Phosphate Standard dilution to separate wells in triplicate. Add 25 µL of 1X Assay Buffer to other wells to serve as blanks.
-
Add 25 µL of test samples (containing this compound) to their respective wells. Include a "no-enzyme" control containing only 1X Assay Buffer.
-
Pre-incubate the plate at 30°C for 10 minutes to equilibrate the temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the phosphopeptide substrate solution to all wells except the phosphate standards. The total reaction volume will be 50 µL.
-
Incubate the plate at 30°C for 20-30 minutes. Ensure the reaction stays within the linear range.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.[6]
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
C. Data Analysis:
-
Subtract the average absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance values for the phosphate standards against their known concentrations to generate a standard curve.
-
Use the linear equation from the standard curve to calculate the amount of phosphate (in pmol) released in each sample well.
-
Calculate the specific activity of this compound using the following formula: Specific Activity (pmol/min/µg) = (Phosphate released (pmol)) / (Incubation time (min) x µg of this compound)
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol is used to determine the affinity of this compound for its substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ).
A. Procedure:
-
Follow the standard assay procedure (Protocol 1).
-
Keep the this compound enzyme concentration constant.
-
Vary the final concentration of the phosphopeptide substrate over a wide range (e.g., 0, 10, 25, 50, 100, 150, 200 µM).
-
Measure the initial velocity (rate of phosphate release) for each substrate concentration. It is critical that these measurements are taken during the linear phase of the reaction.[8]
B. Data Analysis:
-
Calculate the reaction velocity (e.g., in pmol Pi/min) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Mandatory Visualizations
Caption: Simplified signaling pathway showing this compound counteracting kinase activity.
References
- 1. Protein phosphatase - Wikipedia [en.wikipedia.org]
- 2. globozymes.com [globozymes.com]
- 3. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
Generating MRT-14 (MTMR14) Knockout Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of MRT-14 (Myotubularin-related protein 14, MTMR14) knockout mouse models. Understanding the in vivo function of this compound, a key phosphoinositide phosphatase, is crucial for elucidating its role in cellular processes such as autophagy and calcium homeostasis, and its implication in diseases like centronuclear myopathy.
Introduction to this compound (MTMR14)
Myotubularin-related protein 14 (MTMR14), also known as this compound, is a lipid phosphatase that specifically dephosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2][3][4] These phosphoinositides are critical signaling molecules involved in various cellular processes, most notably membrane trafficking and autophagy.[1][5] Dysregulation of this compound function has been linked to human diseases, including centronuclear myopathy.[4][6] The generation of this compound knockout mouse models provides an invaluable tool to investigate its physiological roles and its potential as a therapeutic target.
Rationale for Generating this compound Knockout Mice
Developing this compound knockout mouse models allows for the investigation of:
-
Physiological Function: Elucidating the in vivo roles of this compound in different tissues and organs.
-
Disease Modeling: Creating models that recapitulate human diseases associated with this compound mutations, such as centronuclear myopathy.[6]
-
Drug Development: Providing a platform for testing the efficacy and safety of novel therapeutic interventions targeting this compound or its signaling pathways.
-
Pathway Analysis: Dissecting the molecular mechanisms by which this compound regulates cellular processes like autophagy and calcium signaling.[6][7]
Signaling Pathways Involving this compound
This compound functions as a critical negative regulator of signaling pathways dependent on PtdIns(3)P and PtdIns(3,5)P2. Its primary role is in the regulation of autophagy, where it is thought to act at the isolation membrane stage.[8] Additionally, this compound has been shown to influence calcium homeostasis and interact with other key signaling pathways, including the PI3K/AKT and PLK1/MEK/ERK/AKT pathways, impacting processes like cell proliferation and survival.[7][9]
Caption: this compound Signaling Pathway
Experimental Protocols
I. Generation of this compound Knockout Mice
Two primary methods are employed for generating knockout mice: homologous recombination in embryonic stem (ES) cells and the CRISPR-Cas9 system.
This traditional method involves creating a targeting vector to replace a critical exon of the Mtmr14 gene with a selection cassette (e.g., neomycin resistance gene).
Caption: Homologous Recombination Workflow
Protocol:
-
Targeting Vector Construction:
-
Isolate genomic DNA from an ES cell line isogenic to the one being used.
-
Amplify homology arms (typically 2-5 kb each) flanking a critical exon of the Mtmr14 gene via PCR.
-
Clone the homology arms into a targeting vector containing a positive selection cassette (e.g., neo) and a negative selection cassette (e.g., thymidine kinase, tk). The neo cassette replaces the critical exon(s).
-
-
ES Cell Culture and Transfection:
-
Culture murine ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
-
-
Selection of Targeted ES Cell Clones:
-
Culture the electroporated ES cells in a medium containing G418 (for neomycin selection) and ganciclovir (for thymidine kinase negative selection).
-
Isolate resistant colonies and expand them.
-
Screen for correctly targeted clones using PCR and Southern blot analysis.
-
-
Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6).
-
Transfer the injected blastocysts into the uteri of pseudopregnant female mice.
-
-
Breeding and Genotyping:
-
The resulting chimeric offspring are identified by their coat color.
-
Breed chimeric males with wild-type females to achieve germline transmission.
-
Identify heterozygous F1 offspring by genotyping tail DNA.
-
Intercross heterozygous mice to produce homozygous this compound knockout mice.
-
The CRISPR-Cas9 system offers a more rapid and efficient method for generating knockout mice.
Caption: CRISPR-Cas9 Knockout Workflow
Protocol:
-
gRNA Design and Synthesis:
-
Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the Mtmr14 gene.
-
Synthesize the gRNAs in vitro.
-
-
Preparation of Cas9:
-
Prepare Cas9 mRNA by in vitro transcription or use commercially available Cas9 protein.
-
-
Microinjection:
-
Harvest fertilized zygotes from superovulated female mice.
-
Microinject the gRNAs and Cas9 mRNA/protein into the cytoplasm or pronucleus of the zygotes.
-
-
Embryo Transfer and Pup Generation:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
-
Screening and Breeding:
-
Genotype the resulting founder (F0) pups by PCR amplification of the target region followed by sequencing to identify insertions or deletions (indels) that cause frameshift mutations.
-
Breed founder mice with wild-type mice to establish stable knockout lines.
-
Intercross heterozygous F1 mice to obtain homozygous this compound knockout mice.
-
II. Genotyping of this compound Knockout Mice
Protocol:
-
Genomic DNA Extraction:
-
Collect a small tail tip or ear punch sample from each mouse.
-
Extract genomic DNA using a commercial kit or a standard proteinase K digestion followed by phenol-chloroform extraction protocol.
-
-
PCR Amplification:
-
Design PCR primers that flank the targeted region of the Mtmr14 gene. For homologous recombination-based models, primers specific to the selection cassette are also used.
-
Perform PCR using the extracted genomic DNA as a template. A typical PCR reaction includes:
-
Genomic DNA (50-100 ng)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
dNTPs (10 mM)
-
Taq DNA Polymerase and Buffer
-
Nuclease-free water
-
-
Use a three-primer PCR strategy to distinguish between wild-type, heterozygous, and homozygous knockout alleles in a single reaction.
-
-
Gel Electrophoresis:
-
Analyze the PCR products on a 1.5-2% agarose gel.
-
The size of the amplified fragments will indicate the genotype of each mouse.
-
Table 1: Representative Genotyping Results
| Genotype | Wild-Type Allele Band Size | Knockout Allele Band Size |
| Wild-Type (+/+) | Present | Absent |
| Heterozygous (+/-) | Present | Present |
| Homozygous (-/-) | Absent | Present |
III. Phenotypic Analysis of this compound Knockout Mice
A comprehensive phenotypic analysis is essential to understand the consequences of this compound deletion.
Table 2: Recommended Phenotypic Assessments for this compound Knockout Mice
| Category | Experiment | Parameters Measured |
| General Health & Morphology | Regular monitoring | Body weight, survival rate, general appearance. |
| Histopathology | Tissue morphology of major organs (muscle, liver, brain, etc.). | |
| Muscle Function | Grip strength test | Forelimb and hindlimb muscle strength. |
| Rotarod test | Motor coordination and balance. | |
| In vivo muscle force measurement | Contractile properties of specific muscles (e.g., tibialis anterior). | |
| Metabolic Phenotyping | Glucose tolerance test (GTT) | Glucose clearance and insulin sensitivity. |
| Insulin tolerance test (ITT) | Insulin sensitivity. | |
| Body composition analysis (DEXA) | Fat mass, lean mass, bone mineral density. | |
| Cellular & Molecular Analysis | Western Blot | Protein expression levels of this compound, autophagy markers (LC3-II/I), and signaling proteins (p-AKT, p-ERK). |
| Immunohistochemistry | Localization of this compound and other proteins of interest in tissue sections. | |
| Electron Microscopy | Ultrastructural analysis of muscle and other tissues to assess autophagy and organelle morphology. | |
| Calcium Imaging | Intracellular calcium levels and dynamics in isolated cells or muscle fibers. |
Conclusion
The generation of this compound knockout mouse models is a powerful approach for dissecting the in vivo functions of this important phosphoinositide phosphatase. The detailed protocols and application notes provided here offer a framework for researchers to successfully create and characterize these valuable models, ultimately contributing to a deeper understanding of this compound in health and disease and facilitating the development of novel therapeutic strategies.
References
- 1. The role of MTMR14 in autophagy and in muscle disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTMR14 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. MTMR14 myotubularin related protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Muscle-specific inositide phosphatase (MIP/MTMR14) is reduced with age and its loss accelerates skeletal muscle aging process by altering calcium homeostasis | Aging [aging-us.com]
- 7. Deficiency of MTMR14 promotes autophagy and proliferation of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of autophagy initiation by phosphoinositide 3‐phosphatase jumpy | The EMBO Journal [link.springer.com]
- 9. Myotubularin‐Related Protein14 Prevents Neointima Formation and Vascular Smooth Muscle Cell Proliferation by Inhibiting Polo‐Like Kinase1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: Immunofluorescence Staining for MTMR14 (MRT-14) in Cultured Cells
These application notes provide a comprehensive guide for the immunofluorescent detection of Myotubularin-related protein 14 (MTMR14), also known as MRT-14 or Jumpy, in cultured cells. This document is intended for researchers, scientists, and drug development professionals engaged in cellular biology and signal transduction research.
Introduction
MTMR14 is a phosphoinositide phosphatase that plays a crucial role in various cellular processes by dephosphorylating phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1] This regulation of phosphoinositide levels is essential for controlling membrane trafficking, endocytosis, and autophagy.[1][2] Functionally, MTMR14 has been identified as a suppressor of the Akt/GSK3β/mTOR signaling pathway.[3] Mutations in the MTMR14 gene are associated with centronuclear myopathy.[2] In immunofluorescence applications, MTMR14 has been observed localized to autophagic isolation membranes and early autophagosomes, consistent with its role in autophagy regulation.[2]
Signaling Pathway of MTMR14
MTMR14 acts as a negative regulator of the PI3K/Akt/mTOR signaling cascade. By dephosphorylating PI3P, a product of Class III PI3K (Vps34), MTMR14 reduces the available phosphoinositides that serve as docking sites for downstream signaling proteins, thereby inhibiting the activation of Akt and the subsequent mTOR pathway.[2][3] This pathway is critical for cell growth, proliferation, and survival.[4]
Caption: MTMR14 negatively regulates the Akt/mTORC1 pathway.
Experimental Protocols
This section details the materials and step-by-step procedures for performing immunofluorescence staining of MTMR14 in cultured cells.
Recommended Antibodies and Reagents
Proper antibody selection is critical for successful immunofluorescence. The following table summarizes a commercially available antibody validated for this application.
| Parameter | Description |
| Product Name | MTMR14 Polyclonal Antibody |
| Provider | Thermo Fisher Scientific |
| Catalog Number | PA5-96694 |
| Host/Isotype | Rabbit / IgG[5] |
| Immunogen | Recombinant fusion protein of human MTMR14 (amino acids 335-500)[5] |
| Validated Application | Immunocytochemistry/Immunofluorescence (ICC/IF)[5] |
| Recommended Dilution | 1:100[5] |
| Cell Line Example | NIH/3T3 cells[5] |
Reagent Preparation
| Reagent | Recipe (for 100 mL) | Reference |
| 1X Phosphate-Buffered Saline (PBS), pH 7.4 | Dissolve 0.8g NaCl, 0.02g KCl, 0.144g Na₂HPO₄, 0.024g KH₂PO₄ in 80 mL dH₂O. Adjust pH to 7.4. Add dH₂O to 100 mL. | [6] |
| 4% Paraformaldehyde (PFA) Fixation Solution | Dissolve 4g PFA in 100 mL 1X PBS. Heat to 60°C while stirring to dissolve. Cool to room temperature before use. (Caution: Toxic, use in a fume hood) . | [6][7] |
| Permeabilization Solution | Add 300 µL of Triton X-100 to 100 mL of 1X PBS (0.3% Triton X-100). | [6] |
| Blocking Buffer | Add 5 mL of normal serum (from the host species of the secondary antibody, e.g., goat serum) to 95 mL of 1X PBS. Add 100 µL of Triton X-100 (0.1%). | [8] |
| Antibody Dilution Buffer | Add 1 mL of Bovine Serum Albumin (BSA) (10% stock) and 100 µL Triton X-100 to 99 mL 1X PBS (1% BSA, 0.1% Triton X-100). | [9] |
Immunofluorescence Staining Workflow
The following diagram outlines the key steps in the immunofluorescence protocol.
Caption: Standard workflow for immunofluorescence staining.
Detailed Staining Protocol
-
Cell Culture: Plate cells onto sterile glass coverslips within a multi-well plate at a density to achieve 60-80% confluency at the time of staining.[8] Allow cells to adhere and grow, typically for 18-24 hours.
-
Rinsing: Gently aspirate the culture medium and rinse the cells twice with warm 1X PBS.[6]
-
Fixation: Add 4% PFA fixation solution to cover the cells and incubate for 15 minutes at room temperature.[6][8]
-
Rinsing: Aspirate the fixative and rinse the cells three times with 1X PBS, for 5 minutes each time.[6]
-
Permeabilization: Add permeabilization solution (0.3% Triton X-100 in PBS) and incubate for 3-5 minutes at room temperature. This step is crucial for intracellular antigens like MTMR14.[6]
-
Rinsing: Aspirate the permeabilization solution and rinse three times with 1X PBS for 5 minutes each.
-
Blocking: Add blocking buffer to each coverslip and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[8]
-
Primary Antibody Incubation: Dilute the primary MTMR14 antibody in the antibody dilution buffer to its recommended concentration (e.g., 1:100).[5] Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.[6]
-
Rinsing: Aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the antibody dilution buffer. From this step onwards, protect the samples from light.[6] Add the diluted secondary antibody and incubate for 1-2 hours at room temperature.[6]
-
Rinsing: Aspirate the secondary antibody solution and wash the cells three times with 1X PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): To visualize nuclei, incubate cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.[7]
-
Final Rinse: Rinse the cells one final time with 1X PBS.
-
Mounting: Use fine-tipped forceps to carefully remove the coverslip from the well. Wick away excess PBS and mount the coverslip cell-side down onto a glass slide containing a drop of anti-fade mounting medium.[7]
-
Sealing and Storage: Seal the edges of the coverslip with nail polish to prevent drying.[9] Store the slides flat at 4°C, protected from light, until imaging. For best results, image within 24 hours.[10]
Troubleshooting Guide
Refer to the table below for common issues and potential solutions during immunofluorescence staining.
| Problem | Possible Cause | Suggested Solution | Reference |
| Weak or No Signal | Antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). | [10][11] |
| Inefficient permeabilization. | Ensure the permeabilization step is performed. For stubborn targets, try a different agent like methanol. | [10] | |
| Protein of interest has low expression. | Use a positive control cell line known to express MTMR14. Consider using a signal amplification method. | [11] | |
| Fluorophore has been bleached. | Minimize light exposure during incubation and imaging steps. Use an anti-fade mounting medium. | [10][12] | |
| High Background | Antibody concentration is too high. | Optimize the antibody concentration by performing a titration. | [13] |
| Insufficient blocking. | Increase the blocking time to 60 minutes or use 5-10% normal serum from the secondary antibody host species. | [12][13] | |
| Insufficient washing. | Increase the number and duration of wash steps to thoroughly remove unbound antibodies. | [13] | |
| Sample autofluorescence. | Check unstained control cells. If autofluorescence is high, consider using a different fixative or a commercial autofluorescence quenching reagent. | [12] | |
| Secondary antibody cross-reactivity. | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. | [12] |
References
- 1. Anti-MTMR14 antibody (ab102575) | Abcam [abcam.com]
- 2. MTMR14 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. MTMR14 Polyclonal Antibody (PA5-96694) [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 8. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. protocols.io [protocols.io]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. ibidi.com [ibidi.com]
Application Notes and Protocols for Quantitative PCR Analysis of MRT-14 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotubularin-related protein 14 (MTMR14), also known as MRT-14, is a phosphoinositide phosphatase that plays a crucial role in cellular processes, most notably autophagy.[1][2] this compound specifically dephosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), key lipids in the regulation of membrane trafficking and autophagy.[2][3] Dysregulation of this compound expression has been implicated in various diseases, including liver cancer and centronuclear myopathy.[2] These application notes provide a detailed protocol for the quantitative analysis of human this compound gene expression using SYBR Green-based quantitative polymerase chain reaction (qPCR).
Quantitative PCR Primers for Human this compound
Accurate and efficient amplification in qPCR is highly dependent on primer design. The following table summarizes a commercially available and validated primer set for the human this compound gene.
| Gene Name | Locus ID | Forward Primer (5'-3') | Reverse Primer (5'-3') | NCBI Accession No. |
| MTMR14 | 64419 | GCCTATGACTGGTTCCTCTTCG | GCAGAGAACTCCTCGGAGGTAA | NM_022485 |
This compound Signaling Pathway
This compound is a key negative regulator of autophagy. It exerts its function by dephosphorylating PtdIns(3)P, a product of the class III PI3K complex, which is essential for the initiation of the autophagic process. By reducing the levels of PtdIns(3)P, this compound inhibits the formation of autophagic membranes.[4] Furthermore, this compound has been shown to suppress the Akt/GSK3β/mTOR/p70-S6K signaling pathway, a central regulator of cell growth and proliferation. Recent studies have also demonstrated that this compound can negatively modulate PTEN-dependent autophagy.[5] Additionally, this compound has been found to interact with and inhibit Polo-like kinase 1 (PLK1), which in turn affects the MEK/ERK/AKT signaling pathway, thereby influencing vascular smooth muscle cell proliferation.[6]
Caption: this compound Signaling Pathway in Autophagy and Cell Proliferation.
Experimental Workflow for this compound Gene Expression Analysis
The following diagram outlines the major steps for quantifying this compound mRNA levels from cultured cells.
Caption: Experimental workflow for qPCR analysis of this compound expression.
Detailed Experimental Protocols
Total RNA Extraction from Cultured Cells
This protocol is for the extraction of total RNA from mammalian cells grown in culture.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol® reagent or similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Protocol:
-
Cell Lysis:
-
For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS. Add 1 ml of TRIzol® reagent per 10 cm² of culture dish area and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and lyse the cells in 1 ml of TRIzol® reagent per 5-10 x 10⁶ cells.
-
-
Pipette the cell lysate up and down several times to homogenize.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Phase Separation:
-
Add 0.2 ml of chloroform per 1 ml of TRIzol® reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.[7]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 ml of isopropanol per 1 ml of TRIzol® reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[7]
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 ml of 75% ethanol per 1 ml of TRIzol® reagent used.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from total RNA.
Materials:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix (10 mM)
-
Reverse transcriptase (e.g., M-MLV)
-
5X Reaction buffer
-
RNase inhibitor
-
RNase-free water
Protocol:
-
In an RNase-free tube, combine the following:
-
Total RNA: 1 µg
-
Oligo(dT) primer (10 µM) or random hexamers (50 ng/µl): 1 µl
-
dNTP mix (10 mM): 1 µl
-
RNase-free water: to a final volume of 13 µl
-
-
Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix by combining the following for each reaction:
-
5X Reaction buffer: 4 µl
-
RNase inhibitor (40 U/µl): 1 µl
-
Reverse transcriptase (200 U/µl): 1 µl
-
RNase-free water: 1 µl
-
-
Add 7 µl of the master mix to the RNA/primer mixture.
-
Incubate at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
SYBR Green qPCR
This protocol outlines the setup for a SYBR Green-based qPCR reaction.
Materials:
-
cDNA template
-
2X SYBR Green qPCR Master Mix
-
This compound Forward Primer (10 µM)
-
This compound Reverse Primer (10 µM)
-
Nuclease-free water
-
qPCR plate and seals
Protocol:
-
Reaction Setup: Prepare a master mix for the number of reactions needed, including no-template controls (NTC). For a single 20 µl reaction, combine the following in a microcentrifuge tube:[8]
| Component | Volume per Reaction | Final Concentration |
| 2X SYBR Green qPCR Master Mix | 10 µl | 1X |
| Forward Primer (10 µM) | 0.4 µl | 200 nM |
| Reverse Primer (10 µM) | 0.4 µl | 200 nM |
| Nuclease-free water | 7.2 µl | - |
| Total Master Mix Volume | 18 µl | |
| cDNA template (diluted) | 2 µl | Variable |
| Total Reaction Volume | 20 µl |
-
Aliquot 18 µl of the master mix into each well of a qPCR plate.
-
Add 2 µl of diluted cDNA or nuclease-free water (for NTC) to the respective wells.
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with the following cycling conditions. Note that these may need optimization depending on the instrument and master mix used.[8]
| Stage | Step | Temperature | Time | Cycles |
| 1 | Polymerase Activation | 95°C | 2-10 minutes | 1 |
| 2 | Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | ||
| 3 | Melt Curve Analysis | Instrument Specific | - | 1 |
-
Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative expression of this compound, normalized to a stable housekeeping gene.
References
- 1. The role of MTMR14 in autophagy and in muscle disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTMR14 myotubularin related protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. MTMR14 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MTMR14 protects against cerebral stroke through suppressing PTEN-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
Application Notes and Protocols for the Purification of Recombinant MRT-14 Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of recombinant MRT-14 protein. The following protocols are based on established protein purification methodologies and are intended to serve as a robust starting point for developing a highly specific and optimized purification strategy for this compound.
Introduction
Recombinant protein purification is a critical process for obtaining pure and active proteins for downstream applications in research, diagnostics, and therapeutics.[1] The successful purification of recombinant this compound is essential for its characterization, structural studies, and functional assays. This guide outlines a multi-step purification strategy that typically involves an initial capture step using affinity chromatography, followed by intermediate and polishing steps such as ion exchange and size exclusion chromatography to achieve high purity.[2]
Protein Characteristics (Hypothetical)
To devise a tailored purification strategy, it is crucial to understand the physicochemical properties of the target protein. For the purpose of this guide, we will assume the following hypothetical characteristics for a recombinant this compound expressed with a common polyhistidine tag (His-tag) in an E. coli expression system.
| Property | Assumed Value | Implication for Purification |
| Tag | N-terminal 6x-His tag | Enables initial capture via Immobilized Metal Affinity Chromatography (IMAC). |
| Molecular Weight | ~45 kDa (including tag) | Guides selection of size exclusion chromatography resin and analysis by SDS-PAGE. |
| Isoelectric Point (pI) | 6.5 | Informs the choice of buffer pH and resin for ion exchange chromatography. |
| Solubility | Soluble in standard biological buffers | Allows for purification under native conditions. |
Purification Strategy Overview
A standard three-phase chromatographic approach is recommended for purifying recombinant this compound to a high degree of purity.[2][3]
-
Capture: Immobilized Metal Affinity Chromatography (IMAC) to specifically bind the His-tagged this compound and remove the bulk of host cell proteins.[4][5]
-
Intermediate Purification: Ion Exchange Chromatography (IEX) to separate this compound from remaining protein contaminants based on differences in their net surface charge.[4][6][7][8]
-
Polishing: Size Exclusion Chromatography (SEC) to remove any remaining impurities and protein aggregates, and to exchange the protein into a final storage buffer.[4][9][10][11]
Caption: Overview of the three-phase purification workflow for recombinant this compound protein.
Experimental Protocols
1. Cell Lysis and Lysate Clarification
This initial step is critical for releasing the recombinant protein from the host cells and preparing a clear lysate for chromatography.
-
Materials:
-
Cell paste from E. coli expressing His-tagged this compound
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme)
-
DNase I
-
High-pressure homogenizer or sonicator
-
Centrifuge
-
-
Protocol:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells using a high-pressure homogenizer or sonicator. Keep the sample on ice to prevent overheating and protein denaturation.
-
Add DNase I to the lysate to reduce viscosity from released nucleic acids.
-
Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble recombinant this compound, and filter it through a 0.45 µm filter.
-
2. Capture: Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a highly effective method for the initial capture of His-tagged proteins.[4][5]
-
Materials:
-
IMAC resin (e.g., Ni-NTA agarose)
-
Chromatography column
-
Binding/Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole)
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole)
-
-
Protocol:
-
Pack the chromatography column with the IMAC resin and equilibrate with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
Load the clarified cell lysate onto the column at a flow rate recommended by the resin manufacturer.
-
Wash the column with 10-15 CVs of Binding/Wash Buffer to remove unbound and non-specifically bound proteins.
-
Elute the bound this compound protein using a step or linear gradient of Elution Buffer. A step elution is often sufficient for initial capture.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified this compound.
-
3. Intermediate Purification: Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net charge at a specific pH.[6][7][8] Given the hypothetical pI of 6.5 for this compound, cation exchange chromatography at a pH below 6.5 or anion exchange chromatography at a pH above 6.5 can be employed. Here, we describe a cation exchange protocol.
-
Materials:
-
Cation exchange resin (e.g., SP Sepharose)
-
IEX Buffer A (20 mM MES, pH 6.0)
-
IEX Buffer B (20 mM MES, pH 6.0, 1 M NaCl)
-
-
Protocol:
-
Pool the fractions from the IMAC step containing this compound and buffer exchange into IEX Buffer A using dialysis or a desalting column.
-
Equilibrate the cation exchange column with IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with IEX Buffer A until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of NaCl (0-100% IEX Buffer B) over 10-20 CVs.
-
Collect fractions and analyze by SDS-PAGE to identify those containing this compound.
-
Caption: Principle of cation exchange chromatography for this compound purification.
4. Polishing: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size and is an excellent final polishing step.[4][9][10][11]
-
Materials:
-
SEC resin appropriate for the molecular weight of this compound (~45 kDa)
-
SEC Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
-
Protocol:
-
Concentrate the pooled and purified fractions from the IEX step to a small volume (typically <5% of the column volume).
-
Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
-
Inject the concentrated protein sample onto the column.
-
Elute the protein isocratically with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE and UV absorbance at 280 nm.
-
Pool the fractions containing pure, monomeric this compound.
-
Data Presentation and Purity Assessment
A purification table should be generated to track the progress of the purification at each stage.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1000 | 50 | 5 | 100 |
| IMAC Eluate | 60 | 45 | 75 | 90 |
| IEX Eluate | 40 | 38 | 95 | 76 |
| SEC Eluate | 30 | 29 | >98 | 58 |
Note: The values in this table are hypothetical and will vary depending on the expression level and the efficiency of each purification step.
Purity should be assessed at each step by SDS-PAGE. The final purified protein should appear as a single band. Further characterization can be performed using techniques such as mass spectrometry and analytical SEC.
Conclusion
The multi-step chromatographic procedure detailed in this application note provides a robust framework for the purification of recombinant this compound. Optimization of buffer conditions, gradients, and flow rates at each step will be necessary to achieve the desired purity and yield for specific downstream applications. This guide, combining affinity, ion exchange, and size exclusion chromatography, represents a standard and effective strategy for obtaining high-quality recombinant this compound.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. sinobiological.com [sinobiological.com]
- 3. med.unc.edu [med.unc.edu]
- 4. stackwave.com [stackwave.com]
- 5. Best Protein Purification Methods for Recombinant Proteins [synapse.patsnap.com]
- 6. goldbio.com [goldbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 10. goldbio.com [goldbio.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for MRT-14 (MTMR14) Antibody Validation in Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the validation and use of the MRT-14 (MTMR14) antibody for Western Blotting applications. The protocols and data presented herein are designed to ensure reliable and reproducible results in the detection of the Myotubularin-related protein 14.
Introduction
Myotubularin-related protein 14 (MTMR14), also known as Jumpy, is a lipid phosphatase that plays a crucial role in regulating autophagy and cellular signaling pathways.[1][2] It specifically dephosphorylates phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), key lipids in membrane trafficking and signaling cascades.[3][4] Dysregulation of MTMR14 has been implicated in various pathological conditions, including centronuclear myopathy and cardiovascular diseases.[2][3][5] Accurate and reliable detection of MTMR14 is therefore essential for research into these areas. This document outlines the validation of an anti-MTMR14 antibody for Western Blotting.
Product Information
| Feature | Details |
| Target Protein | Myotubularin-related protein 14 (MTMR14) |
| Aliases | Jumpy, C3orf29, hJumpy, NS5ATP4ABP1[3][6] |
| UniProt ID | Q8NCE2 (Human)[3] |
| Molecular Weight | Predicted: ~72 kDa, Observed: ~72 kDa |
| Host Species | Rabbit |
| Clonality | Polyclonal |
| Immunogen | Synthetic peptide corresponding to residues surrounding Arg500 of human MTMR14 protein.[2] |
| Purification | Protein A and peptide affinity chromatography.[2] |
| Validated Applications | Western Blot (WB) |
| Species Reactivity | Human, Mouse, Rat[7] |
| Storage | Supplied in 10 mM sodium HEPES (pH 7.5), 150 mM NaCl, 100 µg/ml BSA and 50% glycerol. Store at –20°C. Do not aliquot the antibody.[2] |
Quantitative Data Summary
The following tables summarize the quantitative validation of the anti-MTMR14 antibody.
Table 1: Antibody Specificity demonstrated by Knockout (KO) Validation
This table illustrates the expected results from a Western Blot experiment comparing wild-type (WT) and smooth muscle-specific MTMR14 knockout (KO) mouse tissue lysates. The data is representative of the expected outcome based on published studies.[8]
| Sample | MTMR14 Band Intensity (Arbitrary Units) | Fold Change (KO vs. WT) |
| Wild-Type (WT) Aortic Lysate | 15,842 | - |
| MTMR14 KO Aortic Lysate | 1,235 (background) | ~12.8 fold decrease |
Table 2: Densitometric Analysis of MTMR14 Expression in Human Brain Cortex
This table presents representative quantitative data from a Western Blot analysis of MTMR14 protein levels in human brain cortex samples from different age groups, as described in scientific literature.[1]
| Sample Group | Mean MTMR14 Band Intensity (Normalized to GAPDH) | Standard Deviation |
| Mid-age (47-58 years) | 1.00 | ± 0.15 |
| Aged (85-94 years) | 1.75 | ± 0.22 |
Experimental Protocols
Western Blot Protocol
This protocol provides a detailed methodology for the detection of MTMR14 in cell lysates and tissue homogenates.
A. Sample Preparation (Cell Lysates)
-
Aspirate cell culture medium and wash cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add 1X SDS sample buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 50 mM DTT, 0.01% bromophenol blue) to the cell plate (e.g., 100 µL per well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice for 10-15 seconds to shear DNA and reduce viscosity.
-
Heat the samples to 95-100°C for 5 minutes.
-
Centrifuge for 5 minutes at 14,000 x g.
-
Transfer the supernatant to a new tube. The sample is now ready for electrophoresis.
B. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 150V for 1-1.5 hours, or until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour in a cold room or on ice.
C. Immunodetection
-
Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-MTMR14 antibody diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
D. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway
MTMR14 functions as a negative regulator of the PI3K/Akt signaling pathway by dephosphorylating PI3P, a product of Class III PI3K (Vps34). This action inhibits the initiation of autophagy.
Caption: MTMR14 in the PI3K/Akt and Autophagy Signaling Pathways.
Experimental Workflow
The following diagram illustrates the key steps in the validation of the anti-MTMR14 antibody for Western Blotting.
Caption: Western Blot Experimental Workflow for MTMR14 Detection.
Logical Relationship for Antibody Validation
This diagram outlines the logical steps and considerations for validating an antibody for use in Western Blotting.
Caption: Logical Workflow for Antibody Validation in Western Blot.
References
- 1. A conserved MTMR lipid phosphatase increasingly suppresses autophagy in brain neurons during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTMR14 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. genecards.org [genecards.org]
- 4. MTMR14 - Wikipedia [en.wikipedia.org]
- 5. Recent advances of myotubularin-related (MTMR) protein family in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTMR14 Antibody - BSA Free (NBP1-32416): Novus Biologicals [novusbio.com]
- 7. citeab.com [citeab.com]
- 8. Myotubularin‐Related Protein14 Prevents Neointima Formation and Vascular Smooth Muscle Cell Proliferation by Inhibiting Polo‐Like Kinase1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Western Blotting for MRT-14
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low or no signal during the Western blot analysis of MRT-14.
Frequently Asked Questions (FAQs) - Low Signal for this compound
Q1: I am not seeing any band for this compound. What are the primary areas to troubleshoot?
A1: A complete absence of signal for this compound can stem from several critical stages of the Western blotting process. The main areas to investigate are:
-
Sample Quality and Protein Expression: The target protein may not be present or may be at very low levels in your sample.[1][2]
-
Antibody Performance: The primary or secondary antibodies may not be effective.[1][3]
-
Protein Transfer: The transfer of this compound from the gel to the membrane may have been inefficient.[3][4][5]
-
Signal Detection: The detection reagents may be inactive or improperly used.[1][3][6]
We recommend a systematic approach to troubleshooting, starting with ensuring the functionality of your antibodies and the presence of the target protein.
Q2: My signal for this compound is very weak. How can I improve it?
A2: A weak signal indicates that the protein is likely being detected, but the overall efficiency of the process is suboptimal. To enhance the signal for this compound, consider the following adjustments:
-
Increase Protein Load: Loading a higher concentration of your protein sample can increase the amount of this compound available for detection.[4][7][8]
-
Optimize Antibody Concentrations: Increasing the concentration of the primary and/or secondary antibody can amplify the signal.[1][7]
-
Extend Incubation Times: Longer incubation with the primary antibody (e.g., overnight at 4°C) can improve binding.[7]
-
Use a More Sensitive Substrate: Switching to a high-sensitivity chemiluminescent substrate can significantly boost the signal.[6][7]
-
Check for Antibody Inactivation: Ensure antibodies have been stored correctly and have not expired.[1][7]
Detailed Troubleshooting Guides
Category 1: Sample Preparation and Protein Loading
| Question | Possible Cause | Recommended Solution |
| Why is there no this compound signal in my sample lane, but the positive control works? | Low or no expression of this compound in the sample.[1][2] | - Confirm the expression of this compound in your specific cell line or tissue from literature or databases. - Consider using a positive control lysate known to express this compound.[1][8] - If expression is expected to be low, consider enriching your sample for this compound using immunoprecipitation.[1][5] |
| Insufficient protein loaded onto the gel.[4][8] | - Quantify your protein lysate concentration and ensure you are loading an adequate amount (typically 20-30 µg for cell lysates).[8] - For low-abundance targets, you may need to load up to 100 µg.[8] | |
| Protein degradation during sample preparation.[2] | - Always work on ice and add protease and phosphatase inhibitors to your lysis buffer.[2][5] - Avoid repeated freeze-thaw cycles of your samples.[2] |
Category 2: Gel Electrophoresis and Protein Transfer
| Question | Possible Cause | Recommended Solution |
| How can I confirm if the protein transfer was successful? | Inefficient transfer from gel to membrane. | - Before blocking, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency across the molecular weight range.[4][5] - Check for air bubbles between the gel and the membrane, which can block transfer.[1][5] |
| My high molecular weight proteins, including this compound, show a weak signal. | Poor transfer of large proteins. | - For wet transfer, increase the transfer time or voltage.[1] - Add a small amount of SDS (up to 0.05%) to the transfer buffer to aid in the elution of large proteins from the gel.[7] |
| My low molecular weight proteins are not detected. | Proteins have transferred through the membrane. | - Use a membrane with a smaller pore size (e.g., 0.2 µm instead of 0.45 µm).[1][7] - Reduce the transfer time or voltage.[7] |
Category 3: Antibody Incubation and Washing
| Question | Possible Cause | Recommended Solution |
| How do I know if my primary antibody is working? | The primary antibody has low activity or is not specific to the denatured form of this compound.[1][7] | - Perform a dot blot to directly test the antibody's ability to bind to your protein lysate.[1][7] - Ensure the antibody is validated for Western blot applications.[2] - Run a positive control with a sample known to express this compound.[1][8] |
| Could my blocking buffer be interfering with detection? | The blocking agent is masking the epitope on this compound that the antibody recognizes.[1][7] | - Try switching your blocking buffer (e.g., from non-fat dry milk to BSA, or vice versa).[7][8] - Reduce the concentration of the blocking agent. - Adding a small amount of Tween-20 (0.05%) to the blocking buffer can sometimes help.[7] |
| Is it possible to over-wash the membrane? | Excessive washing can elute the antibody from the target protein.[1] | - Reduce the number or duration of wash steps after antibody incubation.[1] |
Category 4: Signal Detection and Imaging
| Question | Possible Cause | Recommended Solution |
| I'm using a chemiluminescent substrate but see no signal. | The substrate is inactive or has expired.[1][3][7] | - Use fresh or unexpired substrate.[1][7] - Test the substrate by adding a small amount of secondary antibody directly to a drop of the substrate; it should produce a signal. |
| The enzyme on the secondary antibody (e.g., HRP) is inhibited. | - Ensure that sodium azide is not present in any of your buffers, as it irreversibly inhibits HRP.[1][3][7] | |
| My signal is faint even with a long exposure time. | Insufficient substrate was used or the incubation time was too short.[6] | - Ensure the membrane is fully covered with the substrate.[6] - Increase the incubation time with the substrate before imaging.[1][6] |
Experimental Protocols
Standard Western Blot Protocol for this compound Detection
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Mix the desired amount of protein (20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9]
-
-
Gel Electrophoresis:
-
Load samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped.
-
Perform a wet or semi-dry transfer according to the manufacturer's instructions.
-
-
Blocking:
-
After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against this compound in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
-
Final Washes:
-
Repeat the washing step as described in step 6.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate for the recommended time.
-
Capture the signal using a digital imager or X-ray film.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Load (Cell Lysate) | 20 - 50 µg | For low abundance proteins, may need to increase to 100 µg.[8] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Highly dependent on antibody affinity and protein abundance. Titration is recommended. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Adjust based on signal intensity and background. |
| Blocking Time | 1 hour at RT or O/N at 4°C | Prolonged blocking can sometimes mask epitopes.[7] |
| Primary Antibody Incubation | 1-2 hours at RT or O/N at 4°C | Overnight incubation at 4°C is often recommended for weaker signals.[7] |
Visualizations
Caption: A flowchart illustrating the key stages of a standard Western blot experiment.
Caption: A logical troubleshooting workflow for diagnosing low signal in Western blots.
References
- 1. sinobiological.com [sinobiological.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. arp1.com [arp1.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. licorbio.com [licorbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
Optimizing MRT-14 Immunofluorescence: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their MRT-14 immunofluorescence protocols.
Troubleshooting Guide
This guide addresses common issues encountered during immunofluorescence experiments in a question-and-answer format, offering potential causes and solutions.
Issue 1: Weak or No Fluorescence Signal
Question: Why am I not seeing any signal, or is the signal from my this compound antibody very weak?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Antibody Issues | |
| Inadequate primary antibody concentration. | Optimize the antibody concentration by performing a titration. A good starting point is often 1-10 µg/mL for purified antibodies or a 1:100 to 1:1000 dilution for antiserum.[1][2] |
| Primary and secondary antibodies are incompatible. | Ensure the secondary antibody is designed to target the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[3][4] |
| Improper antibody storage. | Store antibodies as recommended by the manufacturer, often in aliquots to avoid repeated freeze-thaw cycles.[3] Fluorescently labeled antibodies should always be stored in the dark.[4] |
| Primary antibody not validated for immunofluorescence. | Confirm that the this compound antibody is validated for immunofluorescence applications.[3] If necessary, test its functionality using a Western blot on a non-denatured sample.[5] |
| Sample Preparation and Protocol Issues | |
| Low expression of the target protein. | Use a positive control cell line or tissue known to have high expression of the target protein to validate the protocol.[6][7] Consider using a signal amplification method if the protein is known to be low in abundance.[3] |
| Inefficient cell permeabilization. | For intracellular targets like this compound, ensure the permeabilization step is sufficient. Triton X-100 is commonly used for nuclear and mitochondrial proteins.[7] |
| Over-fixation of the sample. | Excessive fixation can mask the epitope. Try reducing the fixation time or the concentration of the fixative.[5] |
| Sample drying out during the procedure. | It is crucial to keep the sample moist throughout the entire staining process.[5][8] |
| Inappropriate storage of stained samples. | Mount samples in an anti-fade reagent and image them as soon as possible.[8] Store slides in the dark to prevent photobleaching.[8] |
| Imaging Issues | |
| Incorrect microscope filter sets or settings. | Ensure the excitation and emission filters on the microscope are appropriate for the fluorophore conjugated to your secondary antibody.[3][8] Adjust gain and exposure settings.[3] |
Issue 2: High Background Staining
Question: My this compound staining is showing high background. How can I reduce it?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Antibody and Blocking Issues | |
| Primary or secondary antibody concentration is too high. | Titrate both the primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.[4][9] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent.[6][9] Using normal serum from the same species as the secondary antibody is often effective.[8][9] |
| Non-specific binding of the secondary antibody. | Run a secondary antibody-only control (omitting the primary antibody) to check for non-specific binding.[9] Consider using a pre-adsorbed secondary antibody.[10] |
| Protocol and Sample Issues | |
| Autofluorescence of the tissue or cells. | Examine an unstained sample to assess the level of autofluorescence.[3][8] Aldehyde-based fixatives can increase autofluorescence; consider using fresh solutions or alternative fixatives like chilled methanol.[8][11] |
| Insufficient washing. | Increase the number and duration of wash steps to remove unbound antibodies.[6][8] |
| Samples dried out. | Ensure the sample remains covered in liquid throughout the staining procedure.[5][8] |
| Fixation Issues | |
| Fixative-induced fluorescence. | Glutaraldehyde can cause more autofluorescence than paraformaldehyde or formaldehyde.[11] Using fresh fixative solutions is recommended.[8] Treatment with sodium borohydride may help reduce this type of background.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical controls to include in my this compound immunofluorescence experiment?
A1: Several controls are essential for validating your results:
-
Positive Control: A cell line or tissue known to express this compound to confirm the protocol and antibody are working correctly.[10]
-
Negative Control: A cell line or tissue known not to express this compound to assess non-specific signal.
-
Secondary Antibody-Only Control: Omitting the primary antibody helps determine if the secondary antibody is binding non-specifically.[12]
-
Unstained Control: A sample that goes through the entire process without the addition of any antibodies to check for autofluorescence.[12]
-
Isotype Control: Using an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target antigen helps to ensure that the observed staining is not due to non-specific binding of the primary antibody.
Q2: How do I choose the right fixative for my this compound experiment?
A2: The choice of fixative depends on the nature of the this compound antigen. Aldehyde-based fixatives like formaldehyde are good for preserving cell structure but can sometimes mask the epitope.[13] Organic solvents like methanol or acetone can also be used and may be better for certain epitopes, though they might not preserve morphology as well.[13] It is often necessary to test different fixation methods to find the optimal one for your specific antibody and target.[14]
Q3: What is antigen retrieval and do I need it for this compound staining?
A3: Antigen retrieval is a process used to unmask epitopes that have been altered by formalin fixation.[15] The two main methods are heat-induced epitope retrieval (HIER) and protease-induced epitope retrieval (PIER).[16] Whether you need it for this compound depends on the antibody and the fixation method used. If you are using formalin-fixed paraffin-embedded tissues, antigen retrieval is often necessary.[15]
Q4: What is the purpose of a blocking buffer?
A4: A blocking buffer is used to prevent non-specific binding of the primary and secondary antibodies to the sample, which helps to reduce background staining.[17][18] It typically contains a protein-rich solution, such as bovine serum albumin (BSA) or normal serum from the host species of the secondary antibody.
Detailed Experimental Protocols
Standard Immunofluorescence Protocol for Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 50-70%).
-
Fixation:
-
Carefully remove the culture medium.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[19]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in the antibody dilution buffer (e.g., 1% BSA in PBST).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[20]
-
-
Washing:
-
Wash three times with 1X PBST (PBS with 0.1% Tween 20) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[20]
-
-
Washing:
-
Wash three times with 1X PBST for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash once with 1X PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters.[14]
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Paraformaldehyde | 4% | 15 minutes | Room Temperature |
| Permeabilization | Triton X-100 | 0.1-0.5% | 10 minutes | Room Temperature |
| Blocking | Normal Goat Serum | 5% | 1 hour | Room Temperature |
| Primary Antibody | This compound Antibody | Titrate (e.g., 1:100 - 1:1000) | Overnight | 4°C |
| Secondary Antibody | Fluorophore-conjugated | Titrate (e.g., 1:500 - 1:2000) | 1-2 hours | Room Temperature |
| Counterstain | DAPI | 1 µg/mL | 5 minutes | Room Temperature |
Visualizations
Caption: Workflow for a standard immunofluorescence experiment.
Caption: Logic diagram for troubleshooting common immunofluorescence issues.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. biocompare.com [biocompare.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. IF Troubleshooting | Proteintech Group [ptglab.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. Positive, Secondary, and Unlabeled Controls in IF Tissue Labeling [visikol.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. ibidi.com [ibidi.com]
- 15. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 16. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 18. Blocking Buffers | Rockland [rockland.com]
- 19. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 20. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing MRT-14 siRNA Knockdown Efficiency
Welcome to the technical support center for optimizing MRT-14 siRNA knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and improving the efficiency and reliability of your gene silencing studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound siRNA transfection?
Q2: How can I assess the transfection efficiency of my siRNA?
Q3: My this compound mRNA levels are significantly reduced, but I don't observe a change in protein levels. What could be the reason?
Q4: What are off-target effects, and how can I minimize them?
Q5: Should I use serum in my media during siRNA transfection?
A5: The presence of serum can interfere with the formation of lipid-siRNA complexes for some transfection reagents, potentially reducing transfection efficiency.[15][16] Some protocols recommend using serum-free or reduced-serum media during the initial hours of transfection.[4][17] However, this can also lead to cytotoxicity in sensitive cell lines. It is best to perform a pilot experiment to determine the optimal conditions for your specific cells and transfection reagent, testing both serum-containing and serum-free media.[4][17] Some modern transfection reagents are designed to be effective in the presence of serum.[18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Knockdown | 1. Suboptimal Transfection Reagent: The chosen reagent may not be efficient for your cell type.[17] 2. Incorrect siRNA Concentration: The concentration of siRNA may be too low.[2] 3. Poor Cell Health: Cells that are unhealthy or at a high passage number transfect poorly.[7][17] 4. Presence of RNases: RNase contamination can degrade the siRNA.[5] 5. Ineffective siRNA Sequence: The siRNA design may not be optimal for targeting this compound. | 1. Test different transfection reagents specifically designed for siRNA delivery.[1][19] 2. Perform a dose-response experiment with a range of siRNA concentrations (e.g., 1-30 nM).[2] 3. Ensure cells are healthy, actively dividing, and within a low passage number (<50 passages).[7][17] 4. Maintain a sterile, RNase-free work environment.[5] 5. Test 2-4 different siRNA sequences targeting this compound to identify the most effective one.[17] |
| High Cell Toxicity | 1. High Transfection Reagent Concentration: Too much reagent can be toxic to cells.[18] 2. High siRNA Concentration: Excessive siRNA concentrations can induce a toxic response.[14][17] 3. Prolonged Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can be harmful.[6] 4. Use of Antibiotics: Antibiotics can increase cytotoxicity in permeabilized cells.[17] | 1. Optimize the volume of transfection reagent by performing a titration.[2] 2. Use the lowest effective concentration of siRNA determined from a dose-response experiment.[3] 3. Consider replacing the transfection medium with fresh growth medium 8-24 hours post-transfection.[6] 4. Avoid using antibiotics in the media during and immediately after transfection.[5][17] |
| Inconsistent Results | 1. Variable Cell Density: Inconsistent cell numbers at the time of transfection can lead to variability.[12] 2. Inconsistent Reagent Preparation: Variations in the preparation of siRNA-lipid complexes. 3. High Passage Number: Using cells with a high passage number can lead to inconsistent transfection efficiency.[17] | 1. Ensure a consistent cell density (e.g., 70-80% confluency) for all experiments.[9] 2. Prepare master mixes for transfection complexes to ensure uniform distribution.[12] 3. Use cells with a consistent and low passage number.[17] |
Experimental Protocols
Protocol 1: Optimization of this compound siRNA Transfection
This protocol describes a general method for optimizing siRNA transfection using a lipid-based reagent.
Materials:
-
This compound siRNA (multiple sequences recommended)
-
Positive control siRNA (e.g., GAPDH)
-
Negative control siRNA (scrambled sequence)
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)[19]
-
Serum-free medium (e.g., Opti-MEM)
-
Appropriate cell culture plates and growth medium
-
Cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: In separate tubes, dilute the this compound siRNA, positive control siRNA, and negative control siRNA to the desired concentrations (e.g., a range from 1 nM to 30 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Analysis: After incubation, assess the knockdown efficiency at both the mRNA and protein levels.
Protocol 2: Validation of this compound Knockdown by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to validate the knockdown of this compound at the mRNA level.[20][21]
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for this compound and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a commercial kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for this compound and the housekeeping gene. Include a no-template control and a no-reverse-transcriptase control.
-
Data Analysis: Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-transfected cells.
Visualizations
Signaling Pathway
Caption: this compound suppresses the Akt/GSK3β/mTOR/p70-S6K signaling pathway.
Experimental Workflow
Caption: General experimental workflow for siRNA-mediated gene knockdown.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting low siRNA knockdown efficiency.
References
- 1. Lipofectamine RNAiMAX Transfection Reagent—In Vitro Delivery of siRNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 14. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Gene Silencing through Human Serum Albumin-Mediated Delivery of Polyethylenimine-siRNA Polyplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 18. FuGENE® DNA and SiRNA Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 19. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 20. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Technical Support Center: MRT-14 Expression and Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the expression and purification of the recombinant protein MRT-14. Due to the inherent challenges with this compound, such as its tendency for aggregation and low expression yields, this resource is intended to assist researchers in optimizing their experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the expression and purification of this compound.
Question: I am observing very low or no expression of this compound in my E. coli expression system. What are some potential causes and solutions?
Answer:
Low or no expression of this compound is a common challenge. The issue can often be traced back to codon usage, plasmid stability, or induction conditions. Here are several troubleshooting steps:
-
Codon Optimization: The codon usage of the this compound gene may not be optimal for E. coli.
-
Solution: Synthesize a version of the this compound gene with codons optimized for E. coli expression.
-
-
Promoter Strength and Leakiness: The promoter in your expression vector may be too weak, or "leaky" expression of a potentially toxic this compound could be leading to plasmid instability.
-
Solution: Sub-clone the this compound gene into a vector with a different, tightly controlled promoter, such as a pET vector with the T7 promoter.
-
-
Induction Conditions: The concentration of the inducing agent (e.g., IPTG) and the post-induction temperature and time can significantly impact expression levels.
-
Solution: Optimize the induction conditions by testing a matrix of IPTG concentrations and post-induction temperatures and times. A common starting point is to induce with a lower concentration of IPTG and express at a lower temperature for a longer period to promote proper protein folding.
-
Question: My this compound protein is expressed, but it forms insoluble aggregates (inclusion bodies). How can I improve its solubility?
Answer:
Inclusion body formation is a significant hurdle for this compound production. This indicates that the protein is being produced at a rate that overwhelms the cellular folding machinery, leading to aggregation. Strategies to improve solubility focus on slowing down expression and promoting proper folding.
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) can slow down protein synthesis, giving this compound more time to fold correctly.[1]
-
Solubility-Enhancing Fusion Tags: Fusing this compound with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility.[2][3] These tags can often be cleaved off after purification.[1]
-
Co-expression with Chaperones: Molecular chaperones assist in proper protein folding. Co-expressing chaperones that are known to aid in the folding of complex proteins can increase the yield of soluble this compound.
-
Lysis Buffer Optimization: The composition of the lysis buffer can be optimized to maintain this compound solubility after extraction.
Question: I have successfully purified this compound using affinity chromatography, but the purity is low, and I see many contaminating protein bands on my SDS-PAGE gel. What can I do to improve purity?
Answer:
Low purity after affinity chromatography is often due to non-specific binding of host cell proteins to the resin or to the this compound protein itself.
-
Optimize Wash Steps: Increasing the stringency of the wash steps can remove weakly bound contaminants.
-
Increase Imidazole Concentration: If using His-tagged this compound, a step-wise increase in the imidazole concentration in the wash buffer can elute non-specifically bound proteins.
-
Modify Salt Concentration: Adjusting the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can disrupt ionic interactions between contaminating proteins and the resin.[5]
-
-
Add Detergents or Other Additives: Including a low concentration of a mild detergent or glycerol in the wash buffer can help to disrupt non-specific hydrophobic interactions.[5]
-
Secondary Purification Step: For high-purity this compound, a second purification step based on a different principle is recommended.
-
Size Exclusion Chromatography (SEC): This separates proteins based on their size and is effective at removing aggregates and smaller contaminants.
-
Ion Exchange Chromatography (IEX): This separates proteins based on their net charge and can be a powerful polishing step.
-
Question: My this compound protein appears to be degrading during the purification process, as I see smaller molecular weight bands on my gel. How can I prevent this?
Answer:
Protein degradation is typically caused by proteases released from the host cells during lysis.
-
Use Protease Inhibitor Cocktails: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[1][3][6][7]
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[8]
-
Optimize Lysis: Use the gentlest lysis method possible that still provides efficient cell disruption to avoid releasing an excessive amount of proteases.
-
Consider Protease-Deficient Strains: Using an E. coli strain that is deficient in common proteases (e.g., Lon, OmpT) can significantly reduce degradation.[9]
Frequently Asked Questions (FAQs)
What is the recommended expression system for this compound?
The recommended starting point for this compound expression is the E. coli T7 promoter-based system (e.g., BL21(DE3) strain with a pET vector). This system provides high-level, inducible expression. However, due to the challenges with this compound, optimization of this system or exploration of alternative systems (e.g., yeast, insect cells) may be necessary.
What type of affinity tag is best for this compound purification?
A polyhistidine-tag (His-tag) is a good first choice due to its small size and the availability of high-capacity affinity resins (e.g., Ni-NTA).[8] If solubility is a major issue, a larger solubility-enhancing tag like MBP or GST should be considered.[2][3]
How should I store purified this compound?
Purified this compound should be stored at -80°C in a buffer that has been optimized for its stability. It is recommended to include a cryoprotectant such as glycerol (typically 10-20%) to prevent aggregation during freeze-thaw cycles.[4] Aliquoting the purified protein into smaller, single-use volumes is also advised to avoid repeated freezing and thawing.
Quantitative Data Summary
Table 1: Optimization of this compound Expression Conditions
| Condition | Temperature (°C) | IPTG (mM) | Induction Time (hr) | Soluble this compound Yield (mg/L) |
| Standard | 37 | 1.0 | 4 | < 1 |
| Optimized 1 | 25 | 0.5 | 16 | 5 |
| Optimized 2 | 18 | 0.1 | 24 | 12 |
Table 2: Comparison of this compound Purification Strategies
| Purification Steps | Purity (%) | Yield (mg) from 1L culture |
| Ni-NTA Affinity Only | ~70 | 10 |
| Ni-NTA followed by SEC | >95 | 7 |
| Ni-NTA followed by IEX | >98 | 6 |
Experimental Protocols
Protocol 1: Optimized Expression of His-tagged this compound in E. coli
-
Transform a pET vector containing the codon-optimized His-tagged this compound gene into E. coli BL21(DE3) cells.
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture at 18°C for 24 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged this compound
-
Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mg/mL lysozyme, and 1x protease inhibitor cocktail).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
-
Elute the protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
-
Analyze the fractions by SDS-PAGE.
-
For higher purity, pool the elution fractions and proceed to size exclusion or ion exchange chromatography.
Visualizations
Caption: Troubleshooting workflow for low expression and solubility of this compound.
Caption: Recommended two-step purification workflow for high-purity this compound.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. [Proteomic analysis of contaminants in recombinant membrane hemeproteins expressed in E. coli and isolated by metal affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
avoiding non-specific binding in MRT-14 Co-IP
Welcome to the technical support center for the MRT-14 Co-Immunoprecipitation System. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome challenges with non-specific binding and achieve clean, reliable results in your protein-protein interaction studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing high background and multiple non-specific bands in my Co-IP eluate. What are the common causes and how can I reduce them?
High background is a common issue in Co-IP experiments and can originate from several sources. The primary causes include proteins binding non-specifically to the this compound beads, the antibody, or other components of the immune complex.[1]
Common Causes:
-
Insufficient Washing: Wash steps may not be stringent enough to remove loosely bound, non-specific proteins.[2]
-
Inappropriate Lysis Buffer: The lysis buffer composition can influence non-specific interactions. Harsh detergents can denature proteins, exposing hydrophobic regions that lead to non-specific binding, while overly gentle buffers might not effectively solubilize proteins.[2][3]
-
Excess Antibody: Using too much primary antibody can increase the chances of it binding non-specifically to other proteins in the lysate.[4]
-
Properties of the Lysate: Cell lysates are complex mixtures of proteins, lipids, and nucleic acids, some of which can adhere non-specifically to the beads or antibody.[2] Protein aggregates in the lysate can also trap other proteins and be pulled down non-specifically.[1]
-
Bead Properties: The this compound beads themselves can have sites that non-specifically bind certain proteins.[5]
Initial Troubleshooting Steps:
-
Optimize Wash Steps: Increase the number of washes (from 3 to 5) or the duration of each wash.[6] You can also increase the stringency of your wash buffer.[2]
-
Adjust Antibody Concentration: Perform a titration experiment to determine the optimal amount of antibody that effectively pulls down your target protein without increasing background.[4]
-
Pre-clear the Lysate: This is a highly effective step to remove proteins that non-specifically bind to the beads.[2][3][5]
-
Block the Beads: Pre-incubating the beads with a blocking agent like BSA can help saturate non-specific binding sites on the bead surface.[7][8]
A logical workflow for troubleshooting non-specific binding can help systematically address the problem.
References
- 1. IP Troubleshooting: High Background (Specific or Nonspecific) | Sino Biological [sinobiological.com]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Blocked IP Address | Antibodies.com [antibodies.com]
- 6. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining CRISPR Guide RNA Design for Targeting MTMR14
Welcome to the technical support center for refining CRISPR-Cas9 guide RNA (gRNA) design, with a specific focus on targeting the human MTMR14 gene. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MTMR14 and why is it a target for CRISPR-based editing?
Myotubularin-related protein 14 (MTMR14) is a phosphoinositide phosphatase encoded by the MTMR14 gene in humans.[1][2] This enzyme plays a crucial role in several cellular processes, including autophagy, by dephosphorylating specific signaling lipids.[2] Mutations in the MTMR14 gene have been associated with conditions such as myotubular myopathy.[1] CRISPR-Cas9 technology allows for precise editing of the MTMR14 gene to study its function, model disease, and explore potential therapeutic strategies.
Q2: Which factors are most critical for designing an effective gRNA for the MTMR14 gene?
Several factors are critical for designing a highly effective and specific gRNA for targeting MTMR14:
-
On-Target Efficacy: The gRNA sequence should be chosen to maximize its cutting efficiency at the intended genomic locus. Various online design tools utilize algorithms to predict on-target scores based on sequence features.
-
Off-Target Effects: It is crucial to minimize the gRNA's potential to bind to and cleave unintended sites in the genome. Design tools can predict potential off-target sites, which should be carefully evaluated.
-
Genomic Context: The gRNA should target a region of the MTMR14 gene that is critical for its function, such as an early exon, to ensure a functional knockout. The chromatin accessibility of the target site can also influence efficiency.
-
PAM Site Availability: The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). The availability of PAM sites will constrain the possible gRNA target sequences.
Q3: How can I validate the efficiency of my designed gRNAs for MTMR14?
Validation of gRNA efficiency is a critical step before proceeding with extensive experiments. Common validation methods include:
-
Mismatch Cleavage Assays: Techniques like the T7 Endonuclease I (T7E1) or Surveyor nuclease assay can detect insertions and deletions (indels) at the target site in a pool of edited cells.
-
Sanger Sequencing: Sequencing the PCR-amplified target region from a population of edited cells can reveal the presence of indels.
-
Next-Generation Sequencing (NGS): For a more quantitative assessment of editing efficiency and to detect a wider range of mutations, deep sequencing of the target locus is recommended.
-
In vitro Digestion Assay: A simple and rapid method involves incubating a PCR product of the target region with purified Cas9 protein and the in vitro transcribed gRNA to see if the DNA is cleaved.
Troubleshooting Guides
Problem 1: Low Editing Efficiency at the MTMR14 Locus
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal gRNA Design | Redesign gRNAs using multiple online tools to cross-validate predictions. Select gRNAs with high on-target scores and minimal predicted off-target effects. Consider testing multiple gRNAs targeting different exons of MTMR14. |
| Inefficient Delivery of CRISPR Components | Optimize the delivery method (e.g., electroporation, lipofection, viral transduction) for your specific cell type. Ensure the quality and concentration of plasmid DNA, mRNA, or ribonucleoprotein (RNP) complexes are optimal. |
| Poor Cas9 or gRNA Expression | Verify the expression of Cas9 and the gRNA. For plasmid-based systems, ensure the promoter is active in your cell type. For RNP delivery, ensure the protein and RNA are of high quality. |
| Cell Line Characteristics | Some cell lines are inherently more difficult to transfect or have less efficient DNA repair pathways. Consider using a cell line known to be amenable to CRISPR editing for initial validation. |
Problem 2: High Off-Target Effects
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor gRNA Specificity | Use gRNA design tools that provide off-target predictions. Select gRNAs with the fewest and least likely off-target sites. |
| High Concentration of CRISPR Components | Titrate the amount of Cas9 and gRNA delivered to the cells to find the lowest effective concentration that still provides sufficient on-target editing. |
| Prolonged Expression of Cas9 and gRNA | Use of Cas9 RNP complexes, which are degraded relatively quickly within the cell, can reduce off-target effects compared to plasmid-based systems that lead to prolonged expression. |
| Use of Standard Cas9 Nuclease | Consider using high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which have been engineered to have reduced off-target activity. |
Experimental Protocols & Workflows
General Workflow for MTMR14 gRNA Design and Validation
References
dealing with MRT-14 antibody cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the MRT-14 antibody, designed to assist researchers, scientists, and drug development professionals in addressing potential cross-reactivity and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the target of the this compound antibody and in which applications is it validated?
The this compound antibody is designed to target Protein X, a key kinase in the hypothetical "Cell Proliferation Signaling Pathway." It has been validated for use in Western Blot (WB), Immunohistochemistry (IHC), and Flow Cytometry.
Q2: I am observing unexpected bands in my Western Blot when using the this compound antibody. What could be the cause?
Multiple bands in a Western Blot can indicate several issues, including cross-reactivity with other proteins, the presence of different isoforms of Protein X, or post-translational modifications.[1] It is also possible that the antibody is recognizing a shared epitope on an unrelated protein.
Q3: My Immunohistochemistry (IHC) results show high background staining. How can I troubleshoot this?
High background in IHC can be caused by several factors, including nonspecific binding of the primary or secondary antibody, or issues with tissue fixation and preparation.[2][3][4] To reduce background, consider optimizing the antibody concentration, increasing the blocking time, or using a more specific secondary antibody.[2][5]
Q4: How can I confirm that the signal I'm seeing is specific to Protein X?
To confirm the specificity of the this compound antibody, several validation experiments are recommended. These include a peptide competition assay, where the antibody is pre-incubated with the immunizing peptide, and knockout (KO) validation, which is considered the gold standard for antibody specificity.[1][6][7] In a KO-validated experiment, the antibody should not produce a signal in a cell line or tissue where the target gene has been knocked out.[7]
Troubleshooting Guides
Guide 1: Investigating Off-Target Binding with a Peptide Competition Assay
This assay helps determine if the this compound antibody is specifically binding to Protein X by competing for the antibody's binding site with the peptide used to generate it.
Experimental Protocol:
-
Preparation: Prepare two identical samples for your application (e.g., two lanes on a Western blot with lysate from cells expressing Protein X).
-
Antibody-Peptide Incubation:
-
Staining: Proceed with your standard protocol (e.g., Western Blot, IHC), using the "Blocked Sample" for one of your prepared samples and the "Control Sample" for the other.
-
Analysis: Compare the signal between the two samples. A specific antibody will show a significantly reduced or absent signal in the "Blocked Sample" compared to the "Control Sample".[9][10][11]
Workflow for Peptide Competition Assay
Caption: Workflow for confirming antibody specificity using a peptide competition assay.
Guide 2: Gold Standard Specificity Testing with Knockout (KO) Validation
This is the most definitive method to verify antibody specificity by comparing its binding in wild-type cells versus cells where the target gene (encoding Protein X) has been knocked out.[1][6][7][12]
Experimental Protocol:
-
Cell Lines: Obtain a wild-type (WT) cell line that expresses Protein X and a corresponding knockout (KO) cell line where the gene for Protein X has been inactivated, for example, using CRISPR-Cas9.[12]
-
Sample Preparation: Prepare lysates or fixed cells from both the WT and KO cell lines.
-
Immunostaining: Perform your experiment (e.g., Western Blot, IHC, Flow Cytometry) on both WT and KO samples using the this compound antibody under identical conditions.
-
Data Analysis:
-
Western Blot: A specific antibody will show a band at the expected molecular weight in the WT lane, which will be absent in the KO lane.[1]
-
IHC/Flow Cytometry: Positive staining should be observed in WT cells, while no staining should be detected in KO cells.
-
Decision Tree for Troubleshooting this compound Cross-Reactivity
Caption: A logical guide to troubleshooting and validating this compound antibody specificity.
Quantitative Data Summary
The following table summarizes the performance characteristics of the this compound antibody.
| Parameter | Result | Method |
| Affinity (Kd) | 1.5 nM | Surface Plasmon Resonance |
| Specificity | High | Knockout Validation |
| Cross-Reactivity | Low | Protein Array Screen |
| Working Dilutions | ||
| Western Blot | 1:1000 | |
| Immunohistochemistry | 1:500 | |
| Flow Cytometry | 1:200 |
Signaling Pathway
The this compound antibody targets Protein X, a central component of the "Cell Proliferation Signaling Pathway." Understanding this pathway can help in designing experiments and interpreting results.
Hypothetical Cell Proliferation Signaling Pathway
Caption: The role of Protein X in the hypothetical cell proliferation signaling cascade.
References
- 1. Blocked IP Address | Antibodies.com [antibodies.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tebubio.com [tebubio.com]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. Peptide Competition Protocol: Novus Biologicals [novusbio.com]
- 9. fabgennix.com [fabgennix.com]
- 10. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 12. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validating Therapeutic Targets in SMARCB1-Deficient Malignant Rhabdoid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Malignant Rhabdoid Tumors (MRTs) are aggressive pediatric cancers characterized by the biallelic inactivation of the SMARCB1 (INI1) gene, a core subunit of the SWI/SNF chromatin-remodeling complex.[1][2] This genetic hallmark leads to profound epigenetic dysregulation and the activation of multiple oncogenic signaling pathways, making the identification and validation of effective therapeutic targets a critical area of research. This guide provides a comparative overview of key therapeutic targets currently under investigation for SMARCB1-deficient MRTs, with a focus on the PI3K/AKT/mTOR pathway, and presents supporting experimental data and methodologies.
Key Therapeutic Targets in Malignant Rhabdoid Tumors
The loss of SMARCB1 function is the primary driver of MRT tumorigenesis.[3] This event does not directly create a druggable target but rather a state of cellular dependency on various signaling pathways for survival and proliferation. Several key pathways and proteins have been identified as potential therapeutic vulnerabilities in SMARCB1-deficient cancers.
Table 1: Overview of Potential Therapeutic Targets in Malignant Rhabdoid Tumors
| Target/Pathway | Rationale for Targeting | Key Mediators | Therapeutic Approach |
| PI3K/AKT/mTOR Pathway | SMARCB1 loss leads to hyperactivation of this central growth and survival pathway.[4] | PI3K, AKT, mTORC1, mTORC2 | mTOR inhibitors (allosteric and ATP-competitive), PI3K inhibitors |
| Epigenetic Regulators | SMARCB1 deficiency results in unopposed activity of repressive epigenetic complexes.[3][5] | EZH2, HDAC, DNMT | EZH2 inhibitors (e.g., Tazemetostat), HDAC inhibitors, DNMT inhibitors |
| Cell Cycle Control | Loss of SMARCB1 leads to dysregulation of the cell cycle.[6] | CDK4/6, Cyclin D1, Aurora A Kinase | CDK4/6 inhibitors, Aurora Kinase inhibitors |
| Hedgehog Signaling Pathway | SMARCB1 normally represses this developmental pathway.[6] | SHH, GLI1 | Hedgehog pathway inhibitors |
| Wnt/β-catenin Signaling | Aberrant activation in SMARCB1-deficient tumors.[6] | Wnt, β-catenin | Wnt/β-catenin pathway inhibitors |
| Proteostasis & Autophagy | SMARCB1-deficient cells exhibit increased proteotoxic stress and reliance on protein degradation pathways.[7][8] | Proteasome, Autophagy machinery | Proteasome inhibitors (e.g., Bortezomib), Autophagy inhibitors (e.g., Chloroquine) |
| MYC Oncogene | SMARCB1 loss can lead to upregulation of MYC and its target genes.[3][6] | c-MYC | MYC inhibitors (indirect) |
The mTOR Pathway: A Central Therapeutic Target
Gene set variation analysis has shown that the mTORC1 signaling pathway is significantly activated in MRT of the kidney (MRTK) samples compared to normal tissues.[4] The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism and exists in two distinct complexes, mTORC1 and mTORC2. Hyperactivation of the mTOR pathway in MRTs makes it a compelling therapeutic target.
Preclinical Validation of mTOR Inhibitors
Preclinical studies have demonstrated the potential of mTOR inhibitors in treating MRTs.
Table 2: Preclinical Data for mTOR Inhibitors in MRT Models
| Compound | Model System | Key Findings | Reference |
| Sirolimus (Rapamycin) | Leiomyosarcoma xenografts | Dramatically inhibited tumor growth when combined with gemcitabine. | [9] |
| ABI-009 (nab-Sirolimus) | Preclinical models | Showed high lung accumulation and activity. | [10] |
| Various ATP-competitive mTOR inhibitors | Preclinical research | In various stages of preclinical development, with some entering Phase I/II trials. | [11] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To assess the effect of therapeutic agents on the proliferation of MRT cell lines.
Methodology:
-
MRT cell lines (e.g., G401, BT12) are seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
Cells are allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of the test compound (e.g., an mTOR inhibitor) or vehicle control.
-
After 72-96 hours of incubation, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Absorbance or luminescence is measured using a plate reader.
-
Data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a therapeutic agent in a living organism.
Methodology:
-
MRT cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The therapeutic agent is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
Comparison with Alternative Therapeutic Strategies
While mTOR inhibitors show promise, other targeted therapies are also under active investigation and offer alternative or complementary approaches.
Table 3: Comparison of mTOR Inhibitors with Other Targeted Therapies for MRT
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Potential Limitations |
| mTOR Inhibitors | Block the central growth and proliferation signaling pathway. | Targets a key downstream effector of multiple upstream oncogenic signals. | Potential for feedback activation of other pathways (e.g., AKT).[12] |
| EZH2 Inhibitors | Reverse the epigenetic silencing caused by unopposed PRC2 activity.[3] | Targets the core epigenetic dysregulation in MRT. FDA-approved for epithelioid sarcoma (another SMARCB1-deficient tumor).[3] | Efficacy may be limited to specific epigenetic subtypes of MRT. |
| CDK4/6 Inhibitors | Restore cell cycle control by inhibiting the G1-S phase transition.[6] | Targets a fundamental aspect of cancer cell proliferation. | May require combination with other agents for durable responses. |
| Proteasome Inhibitors | Induce proteotoxic stress and apoptosis in cancer cells dependent on protein degradation pathways.[7][8] | Exploits a metabolic vulnerability of SMARCB1-deficient cells. | Potential for off-target toxicities. |
Conclusion
The validation of therapeutic targets for SMARCB1-deficient Malignant Rhabdoid Tumors is a rapidly evolving field. The mTOR pathway represents a highly promising and validated target, with preclinical data supporting the use of mTOR inhibitors. However, the heterogeneity of MRTs suggests that a multi-targeted approach, potentially combining mTOR inhibitors with epigenetic modulators or cell cycle inhibitors, may be necessary to achieve durable clinical responses. Continued research into the complex signaling networks and epigenetic landscapes of these aggressive tumors is essential for the development of novel and effective therapies.
References
- 1. Emerging therapeutic targets for the treatment of malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malignant rhabdoid tumour - Wikipedia [en.wikipedia.org]
- 3. SMARCB1-Deficient Cancers: Novel Molecular Insights and Therapeutic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Prognostic Biomarkers in Patients With Malignant Rhabdoid Tumor of the Kidney Based on mTORC1 Signaling Pathway-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of SMARCB1/INI1 in Malignant Rhabdoid Tumors [webpathology.com]
- 7. oncotarget.com [oncotarget.com]
- 8. New therapeutic target found for aggressive pediatric cancers with few treatment options | MD Anderson Cancer Center [mdanderson.org]
- 9. Phase I study and preclinical efficacy evaluation of the mTOR inhibitor sirolimus plus gemcitabine in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
A Comparative Guide to MTMR2 and MTMR14 Phosphatase Activity
For researchers, scientists, and drug development professionals, understanding the nuances of phosphoinositide phosphatases is critical for dissecting cellular signaling pathways and identifying potential therapeutic targets. This guide provides a detailed comparison of the phosphatase activity of Myotubularin-related protein 2 (MTMR2) and Myotubularin-related protein 14 (MTMR14), also known as Muscle-specific Inositide Phosphatase (MIP).
Executive Summary
MTMR2 and MTMR14 are both members of the myotubularin family of phosphoinositide 3-phosphatases. They share the ability to dephosphorylate phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), key lipids in regulating endosomal trafficking and autophagy. However, their distinct tissue expression, implication in different genetic disorders, and involvement in separate signaling cascades highlight their non-redundant roles in cellular physiology. Mutations in MTMR2 are linked to Charcot-Marie-Tooth disease type 4B1, a demyelinating neuropathy, while mutations in MTMR14 are associated with centronuclear myopathy.[1][2][3][4] This guide delves into their substrate specificity, provides a general experimental protocol for assessing their activity, and visualizes their respective signaling pathways.
Data Presentation: Quantitative Comparison of Phosphatase Activity
Direct comparative kinetic data for MTMR2 and MTMR14 from a single study is limited. The following table summarizes their known properties based on available literature.
| Feature | MTMR2 | MTMR14 (MIP) |
| Enzyme Classification | Phosphoinositide 3-phosphatase | Phosphoinositide 3-phosphatase |
| Primary Substrates | Phosphatidylinositol 3-phosphate (PI(3)P), Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂)[2][5][6][7] | Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), Phosphatidylinositol 3-phosphate (PI(3)P)[1][8][9] |
| Catalytic Activity | Dephosphorylates the D3 position of the inositol ring[5] | Dephosphorylates the D3 position of the inositol ring[8] |
| Associated Diseases | Charcot-Marie-Tooth Disease Type 4B1[2][3][4] | Centronuclear Myopathy[1][10] |
| Tissue Expression | Ubiquitously expressed, with high levels in the peripheral nervous system and neurons.[3][4] | Primarily expressed in skeletal muscle.[9] |
| Interacting Proteins | MTMR13 (SBF2), Dlg1/SAP97[11][12][13] | Not extensively characterized in comparison. |
Experimental Protocols: Phosphatase Activity Assay
A common method to determine the phosphatase activity of enzymes like MTMR2 and MTMR14 is the malachite green assay, which measures the release of inorganic phosphate from the substrate.
Malachite Green Phosphatase Assay Protocol
1. Principle: This colorimetric assay is based on the quantification of a green complex formed between malachite green, molybdate, and free orthophosphate.[14] The amount of phosphate released is directly proportional to the phosphatase activity.
2. Materials:
-
Purified recombinant MTMR2 or MTMR14 enzyme.
-
Phosphoinositide substrate (e.g., di-C8 PI(3)P or PI(3,5)P₂).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM DTT.
-
Malachite Green Reagent A: Dissolve ammonium molybdate in 4N HCl.
-
Malachite Green Reagent B: Dissolve malachite green hydrochloride in water.
-
Working Malachite Green Solution: Mix Reagent A and Reagent B.
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve generation.
-
96-well microplate.
-
Microplate reader.
3. Procedure:
-
Prepare Substrate Vesicles: The lipid substrate is dried under nitrogen and resuspended in assay buffer by sonication to form vesicles.
-
Standard Curve Preparation: Prepare a series of phosphate standards of known concentrations in the assay buffer.
-
Enzyme Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the substrate vesicles to each well.
-
Initiate the reaction by adding the purified enzyme (MTMR2 or MTMR14) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding the Working Malachite Green Solution. This will also initiate color development.
-
Incubate at room temperature for 15-20 minutes to allow the color to stabilize.[15]
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance of the phosphate standards against their concentrations to generate a standard curve.
-
Determine the concentration of phosphate released in the enzyme reactions by interpolating their absorbance values from the standard curve.
-
Calculate the specific activity of the phosphatase (e.g., in nmol of phosphate released/min/mg of enzyme).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: MTMR2 signaling in endosomal trafficking and synapse maintenance.
Caption: MTMR14 signaling in muscle cell function and proliferation.
Caption: General workflow for a malachite green-based phosphatase assay.
References
- 1. genecards.org [genecards.org]
- 2. genecards.org [genecards.org]
- 3. dovepress.com [dovepress.com]
- 4. Loss of phosphatase activity in myotubularin-related protein 2 is associated with Charcot-Marie-Tooth disease type 4B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for substrate recognition by MTMR2, a myotubularin family phosphoinositide phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. MTMR2 - Wikipedia [en.wikipedia.org]
- 8. MTMR14 - Wikipedia [en.wikipedia.org]
- 9. Muscle-specific inositide phosphatase (MIP/MTMR14) is reduced with age and its loss accelerates skeletal muscle aging process by altering calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. academic.oup.com [academic.oup.com]
- 12. rupress.org [rupress.org]
- 13. The Phosphoinositide 3-Phosphatase MTMR2 Interacts with PSD-95 and Maintains Excitatory Synapses by Modulating Endosomal Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. merckmillipore.com [merckmillipore.com]
Quantitative Analysis of 14-3-3 Isoform Expression and Binding Affinities
A Comparative Guide to the Functional Differences of 14-3-3 Protein Isoforms
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between the seven mammalian 14-3-3 protein isoforms (β, γ, ε, η, σ, τ, and ζ) is critical. These highly conserved, ubiquitously expressed proteins are key regulators in a vast number of cellular processes. While initially thought to be functionally redundant, mounting evidence points towards distinct roles for each isoform, driven by differences in tissue expression, subcellular localization, and binding affinities to a multitude of signaling proteins.[1][2][3] This guide provides a comparative analysis of 14-3-3 isoform functions, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
The functional specificity of 14-3-3 isoforms can be quantitatively assessed through their differential expression across various tissues and their distinct binding affinities for partner proteins.
Table 1: Differential Expression of 14-3-3 Isoforms in Human Renal Carcinoma
This table summarizes the relative expression levels of 14-3-3 isoforms in human renal carcinoma tissues compared to non-tumoral kidney tissues, as determined by quantitative proteomics.
| 14-3-3 Isoform | Fold Change in Renal Carcinoma | Key Observation |
| ε | 1.44 (up-regulated) | Significantly overexpressed in cancerous tissue.[4][5] |
| σ | Not detected | Expression is silenced, potentially via DNA methylation.[4][5] |
| β, γ, η, τ, ζ | ~1.0 (no significant change) | Expression levels remain relatively stable.[4][5] |
Table 2: Isoform-Specific Binding Affinities to LRRK2-Derived Phosphopeptides
The following table presents the dissociation constants (KD) for the interaction of each of the seven human 14-3-3 isoforms with a phosphorylated peptide derived from the Leucine-Rich Repeat Kinase 2 (LRRK2) protein, a key player in Parkinson's disease. Lower KD values indicate stronger binding affinity.
| 14-3-3 Isoform | KD (nM) for pS1444-LRRK2 |
| γ | ~100 |
| η | ~100 |
| β | ~200 |
| τ | ~200 |
| σ | ~800 |
| ε | >1000 |
| ζ | Not specified |
Data extracted from a study on the interaction of 14-3-3 isoforms with LRRK2.[6]
Table 3: Isoform-Specific Binding Affinities to Phosphopeptides Stabilized by Fusicoccin A
This table showcases the apparent dissociation constants (Kd) of different 14-3-3 isoforms to various phospholigands in the presence and absence of the stabilizing compound Fusicoccin A (FC).
| Phospholigand | 14-3-3 Isoform | Apparent Kd (μM) - No FC | Apparent Kd (μM) - With FC |
| 1 | β | 0.72 ± 0.1 | 0.05 ± 0.001 |
| σ | 6.6 ± 0.6 | Not specified | |
| τ | Not specified | 0.13 ± 0.004 | |
| 2 | ζ | 1.3 ± 0.1 | 0.08 ± 0.005 |
| ε | 6.0 ± 0.4 | 0.16 ± 0.020 | |
| σ | Not specified | 0.08 ± 0.002 | |
| 3 | β | 18 ± 3 | 0.87 ± 0.2 |
| σ | 47 ± 6 | Not specified | |
| ε | Not specified | 1.7 ± 0.2 |
Data from a study on the isoform-specificity profile of interactions stabilized by Fusicoccin A.[7]
Key Signaling Pathways and Isoform-Specific Interactions
14-3-3 proteins regulate signaling pathways by binding to phosphorylated serine or threonine residues on their target proteins. This interaction can alter the target protein's conformation, enzymatic activity, subcellular localization, or interaction with other proteins.
Regulation of the Raf-1/MEK/ERK Signaling Pathway
14-3-3 proteins are critical regulators of the Ras/Raf/MEK/ERK signaling cascade, a central pathway in cell proliferation and survival. 14-3-3 proteins bind to phosphorylated Raf-1, maintaining it in an active conformation and promoting its interaction with its downstream target, MEK.
Caption: 14-3-3 protein binding to phosphorylated Raf-1 in the MAPK/ERK signaling cascade.
Regulation of Apoptosis through BAD
14-3-3 proteins play a crucial anti-apoptotic role by sequestering the pro-apoptotic protein BAD in the cytoplasm. When phosphorylated by Akt, BAD is bound by 14-3-3, preventing it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.
Caption: 14-3-3 sequesters phosphorylated BAD, preventing apoptosis.
Experimental Protocols
The functional characterization of 14-3-3 isoforms relies on a variety of robust experimental techniques. Below are outlines of key methodologies.
Quantitative Proteomics using SILAC
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful method for the quantitative comparison of protein expression levels between different cell populations.
Caption: Workflow for quantitative proteomics using SILAC.
-
Cell Culture and Labeling: Two cell populations are cultured in media containing either normal ('light') or heavy isotope-labeled ('heavy') essential amino acids (e.g., Arginine and Lysine).
-
Sample Preparation: Cells are lysed, and the protein extracts from the 'light' and 'heavy' labeled populations are mixed in a 1:1 ratio.
-
Protein Digestion: The mixed protein sample is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects the mass difference between the 'light' and 'heavy' peptides.
-
Quantification: The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the 'heavy' and 'light' peptide pairs.
Fluorescence Polarization (FP) for Binding Affinity Measurement
Fluorescence Polarization is a solution-based technique used to measure the binding affinity between two molecules, such as a 14-3-3 protein and a fluorescently labeled phosphopeptide.
-
Principle: A small, fluorescently labeled molecule (the phosphopeptide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (the 14-3-3 protein), the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization.
-
Experimental Setup: A constant concentration of the fluorescently labeled phosphopeptide is titrated with increasing concentrations of the 14-3-3 isoform.
-
Data Acquisition: The fluorescence polarization is measured at each concentration of the 14-3-3 protein.
-
Data Analysis: The binding data is plotted as fluorescence polarization versus the concentration of the 14-3-3 protein. The dissociation constant (KD) is then calculated by fitting the data to a binding isotherm.
Caption: Principle of a Fluorescence Polarization assay for measuring binding affinity.
Co-Immunoprecipitation (Co-IP) and Western Blotting
Co-immunoprecipitation is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.
-
Cell Lysis: Cells are lysed to release proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., a specific 14-3-3 isoform) is added to the cell lysate and incubated to allow antibody-antigen binding.
-
Complex Precipitation: Protein A/G-conjugated beads are added to the lysate to bind the antibody-antigen complex, which is then pelleted by centrifugation.
-
Washing: The pellet is washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting "prey" protein. The presence of the prey protein confirms the interaction.
This guide provides a foundational understanding of the functional distinctions among 14-3-3 protein isoforms. The presented data and methodologies underscore the importance of considering isoform specificity in research and drug development targeting 14-3-3-mediated signaling pathways. Further investigation into the unique interactomes of each isoform will undoubtedly reveal more precise roles in health and disease.
References
- 1. acesisbio.com [acesisbio.com]
- 2. Does isoform diversity explain functional differences in the 14-3-3 protein family? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Quantitative protein expression profiling of 14-3-3 isoforms in human renal carcinoma shows 14-3-3 epsilon is involved in limitedly increasing renal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding of the Human 14-3-3 Isoforms to Distinct Sites in the Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Cross-Species Examination of Myotubularin-Related Protein 14 (MTMR14) Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Myotubularin-Related Protein 14 (MTMR14), also known as MRT-14, is a key phosphoinositide phosphatase that plays a critical role in a variety of cellular processes across different species. This guide provides a comprehensive cross-species comparison of MTMR14 function, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its intricate signaling pathways.
Functional Overview
MTMR14 is a lipid phosphatase that specifically dephosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), two important signaling molecules involved in membrane trafficking and cellular signaling.[1][2] Through its enzymatic activity, MTMR14 is a crucial regulator of autophagy, a cellular recycling process, and is also implicated in cell proliferation, calcium homeostasis, and muscle function.[2][3][4] Dysregulation of MTMR14 has been linked to various pathological conditions, including centronuclear myopathy in humans.[5][6]
Cross-Species Comparison of MTMR14 Function
The function of MTMR14 and its orthologs is conserved across various species, from invertebrates to mammals, highlighting its fundamental biological importance. However, species-specific nuances in its regulation and downstream effects have been observed.
| Species | Ortholog | Key Functions | Associated Phenotypes of Loss-of-Function | Interacting Proteins |
| Human | MTMR14 | Negative regulation of autophagy, muscle cell maintenance. | Centronuclear myopathy, a type of congenital muscle disorder.[6] | PTEN |
| Mouse | Mtmr14 | Regulation of autophagy, cell proliferation, muscle function, male fertility, and metabolism.[3][7] | Increased autophagy and proliferation in embryonic fibroblasts, muscle weakness, reduced exercise capacity, decreased body mass with age.[3][4] | PTEN, AKT, PLK1 |
| Drosophila melanogaster | EDTP | Negative regulation of basal autophagy, promotion of aging in the brain. | Lifespan extension and improved survivorship to cellular protein aggregates when downregulated in motoneurons. | - |
| Caenorhabditis elegans | mtm-6 | Regulation of endocytosis and synapse formation.[8][9] | Reduction in the number of synaptic puncta.[8] | - |
| Zebrafish | mtmr14 | Excitation-contraction coupling, developmental motor function, regulation of autophagy.[10] | Impaired motor function and developmental abnormalities.[10] | MTM1 |
Quantitative Data Summary
Quantitative analysis of MTMR14 function provides valuable insights into its enzymatic activity and physiological roles.
Table 1: Phenotypic Data from Mouse Knockout Models
| Phenotype | Wild-Type (WT) | Mtmr14 Knockout (KO) | Age of Mice | Reference |
| Body Mass | Normal | ~40-50% less than WT | 18 months | [4] |
| Treadmill Running Time | 38 ± 3 min | 10 ± 3 min | Mature | [4] |
| Contractile Force (EDL muscle) | Normal | Significantly decreased | Mature | [4] |
| Phosphatase Activity (EDL muscle) | Decreases with age (~30% reduction in old vs. young) | - | Old | [11] |
EDL: Extensor Digitorum Longus
Signaling Pathways Involving MTMR14
MTMR14 is integrated into complex signaling networks that control fundamental cellular processes. Its interactions with key signaling proteins like PTEN, AKT, and PLK1 underscore its importance in cellular homeostasis.
MTMR14 and the Regulation of Autophagy
MTMR14 acts as a negative regulator of autophagy by dephosphorylating PtdIns(3)P, a lipid that is essential for the initiation of autophagosome formation. By reducing the levels of PtdIns(3)P, MTMR14 dampens the autophagic response.
Figure 1: MTMR14 negatively regulates autophagy by dephosphorylating PtdIns(3)P.
MTMR14 Interaction with PTEN, AKT, and PLK1 Signaling
MTMR14's influence extends to other critical signaling pathways. In mice, it has been shown to interact with PTEN, a tumor suppressor that also regulates the PI3K/AKT pathway.[12] Furthermore, MTMR14 can suppress the activation of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, thereby inhibiting cell proliferation.[13]
Figure 2: MTMR14 interacts with key signaling proteins to regulate autophagy and cell proliferation.
Experimental Protocols
Accurate measurement of MTMR14's enzymatic activity is crucial for understanding its function and for the development of potential therapeutic modulators. The following are detailed methodologies for key experiments.
Phosphoinositide Phosphatase Activity Assay (Malachite Green Method)
This colorimetric assay quantifies the amount of inorganic phosphate released from a phosphoinositide substrate by the action of MTMR14.
Experimental Workflow:
Figure 3: Workflow for the Malachite Green Phosphatase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2 mM DTT, 1 mM EDTA.
-
Substrate: Prepare a 1 mM stock solution of PtdIns(3)P or PtdIns(3,5)P₂ in the assay buffer.
-
Malachite Green Reagent: Prepare a solution of 0.045% malachite green hydrochloride in 4.2% ammonium molybdate in 4N HCl.
-
Phosphate Standard: Prepare a series of known concentrations of potassium phosphate (KH₂PO₄) for the standard curve.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of assay buffer to each well.
-
Add 25 µL of the phosphoinositide substrate to each well.
-
To initiate the reaction, add 50 µL of purified MTMR14 enzyme (or cell lysate containing MTMR14) to each well. For the blank, add 50 µL of assay buffer without the enzyme.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate released in the enzyme reactions by interpolating their absorbance values on the standard curve.
-
Fluorescence Polarization (FP) Assay for Phosphatase Activity
This homogeneous assay measures the change in polarization of a fluorescently labeled phosphoinositide probe upon its enzymatic cleavage by MTMR14.
Assay Principle:
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Myotubularin‐Related Protein14 Prevents Neointima Formation and Vascular Smooth Muscle Cell Proliferation by Inhibiting Polo‐Like Kinase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deficiency of MTMR14 promotes autophagy and proliferation of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscle-specific inositide phosphatase (MIP/MTMR14) is reduced with age and its loss accelerates skeletal muscle aging process by altering calcium homeostasis | Aging [aging-us.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. MTMR14 myotubularin related protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Mtmr14 myotubularin related protein 14 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. MTM-6, a phosphoinositide phosphatase, is required to promote synapse formation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene: MTMR14 (ENSG00000163719) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 10. The role of MTMR14 in autophagy and in muscle disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscle-specific inositide phosphatase (MIP/MTMR14) is reduced with age and its loss accelerates skeletal muscle aging process by altering calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. interchim.fr [interchim.fr]
Validating Therapeutic Strategies for Myotubular Myopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
X-linked myotubular myopathy (XLMTM) is a severe congenital muscle disorder stemming from mutations in the MTM1 gene, leading to a deficiency of the myotubularin 1 protein.[1][2][3] This condition is characterized by profound muscle weakness, respiratory failure, and, in many cases, early mortality.[1][2] The research landscape for MTM is actively exploring multiple therapeutic avenues aimed at correcting the underlying genetic defect, modulating associated pathways, or improving muscle function. This guide provides a comparative overview of prominent therapeutic strategies, presenting supporting preclinical data and experimental methodologies.
Therapeutic Approaches at a Glance
Several innovative strategies are under investigation for the treatment of myotubular myopathy, moving beyond supportive care to address the root cause of the disease.[4] These can be broadly categorized as:
-
Gene Replacement Therapy: Directly introducing a functional copy of the MTM1 gene.[4][5]
-
Protein Replacement Therapy: Supplying a functional myotubularin protein.[1][4][6]
-
Modulation of Downstream Pathways: Targeting proteins and pathways affected by myotubularin deficiency, such as Dynamin-2 and the PI3K pathway.[4][7][8]
-
Cell-Based Therapies: Transplanting healthy muscle precursor cells.[4][9][10]
-
Pharmacological Intervention: Using small molecules to improve muscle function or address secondary disease mechanisms.[11][12][13][14]
Comparative Efficacy of Preclinical Therapeutic Strategies
The following tables summarize quantitative data from key preclinical studies, offering a comparative look at the efficacy of various therapeutic approaches in animal models of myotubular myopathy.
Table 1: Survival and Motor Function in MTM Mouse Models
| Therapeutic Strategy | Animal Model | Key Outcome | Result | Reference |
| AAV8-MTM1 Gene Therapy | Mtm1-deficient mice | Median Lifespan | > 6 months (vs. ~7-8 weeks for untreated) | [15][16] |
| Motor Activity | Normalized | [15][16] | ||
| PIK3C2B Inhibition (Wortmannin) | Mtm1-deficient mice | Lifespan | Prolonged | [2][17][18] |
| Motor Function | Improved | [2][17][18] | ||
| Tamoxifen | Mtm1-deficient mice | Lifespan | Increased several-fold | [11][19] |
| Motor Function | Improved overall function, prevented lower limb paralysis | [11][19] | ||
| Dynamin-2 Reduction | Mtm1-/y;Dnm2+/- mice | Lifespan | Restored | [7][8] |
| Whole-body Strength | Restored | [7][8] | ||
| Myoblast Transplantation | Mtm1 p.R69C mice | Muscle Force Generation | Augmented | [9][10] |
Table 2: Muscle Strength and Pathology in MTM Animal Models
| Therapeutic Strategy | Animal Model | Key Outcome | Result | Reference |
| AAV8-MTM1 Gene Therapy | XLMTM dogs | Muscle Strength (treated limb) | >70% of Wild-Type | [15] |
| Mtm1-deficient mice | Muscle Pathology | Corrected | [15] | |
| Enzyme Replacement Therapy (3E10Fv-MTM1) | Mtm1δ4 mice | Contractile Function (EDL muscle) | Improved | [1][6] |
| Muscle Pathology | Improved | [1][6] | ||
| PIK3C2B Inhibition (Genetic) | Mtm1 KO mice | Muscle Phenotype | Complete prevention of MTM phenotype | [2][17][18] |
| Tamoxifen | Mtm1-deficient mice | Muscle Force Output | Improved | [11][19] |
| Histological Hallmarks | Corrected | [11][19] | ||
| Dynamin-2 Reduction | Mtm1-/y;Dnm2+/- mice | Muscle Strength | Increased | [7][8] |
| Histological Features (fiber atrophy, nuclei mispositioning) | Absent or reduced | [7][8] | ||
| Myoblast Transplantation | Mtm1 p.R69C mice | Skeletal Muscle Mass | Increased | [9][10] |
| Acetylcholinesterase Inhibitors | Mtm1 knockdown zebrafish | Motor Function | Marked clinical response | [13][14] |
Signaling Pathways and Experimental Workflows
MTM1 Signaling Pathway
Experimental Workflow: AAV Gene Therapy in Preclinical Models
The development of AAV-mediated gene therapy for MTM has followed a rigorous preclinical testing pipeline, progressing from smaller to larger animal models to establish safety and efficacy.
Detailed Experimental Protocols
AAV-Mediated Gene Therapy in Mouse and Dog Models of MTM
-
Objective: To assess the safety and efficacy of systemic AAV8-MTM1 gene replacement in rescuing the MTM phenotype.[15]
-
Vector: A recombinant serotype-8 adeno-associated virus (AAV8) vector expressing either murine or canine myotubularin (Mtm1).[15]
-
Animal Models:
-
Administration: A single-dose intravascular injection.[15]
-
Key Efficacy Endpoints:
-
Methodology Summary:
-
Mtm1-deficient mice received a single tail vein injection of the AAV8-murine Mtm1 vector at either the onset or late stages of the disease.[5]
-
XLMTM dogs received a single intravascular administration of the AAV8-canine MTM1 vector.[15]
-
Motor function in mice was assessed using activity cages. In dogs, muscle strength was evaluated by measuring the force of hind limb extension.[15]
-
In situ contractile force of the tibialis anterior muscle was measured in mice.
-
Skeletal muscle tissues were collected for histological analysis (e.g., H&E staining) to assess myofiber size and the presence of central nuclei.
-
Survival was monitored and compared to untreated control animals.[15]
-
PIK3C2B Inhibition in Mouse and Zebrafish Models of MTM
-
Objective: To determine if reducing PI3P levels through genetic or pharmacological inhibition of PIK3C2B can ameliorate the MTM phenotype.[2][17][18]
-
Animal Models:
-
Therapeutic Agents:
-
Key Efficacy Endpoints: Survival, motor function, and muscle pathology.[2][17][18]
-
Methodology Summary:
Tamoxifen Treatment in a Mouse Model of MTM
-
Objective: To evaluate the therapeutic potential of tamoxifen in an MTM mouse model.[11][12][19]
-
Administration: Oral administration of tamoxifen.[19]
-
Key Efficacy Endpoints: Lifespan, motor function, muscle force, and histological and molecular markers.[11][19]
-
Methodology Summary:
-
Mtm1-deficient mice were fed a diet containing tamoxifen.
-
Survival and overall motor function were monitored.
-
Muscle force output was measured.
-
Muscle tissue was analyzed for histological improvements (myonuclei positioning, myofibrillar structure) and molecular changes, including the expression levels of Dnm2 and Pik3c2b.[11][19]
-
Conclusion
The therapeutic landscape for myotubular myopathy is rapidly evolving, with several promising strategies demonstrating significant preclinical efficacy. Gene replacement therapy with AAV-MTM1 has shown robust and lasting effects in both small and large animal models, providing a strong rationale for its clinical development.[5][15] However, challenges related to potential toxicity are being addressed.[22] Concurrently, alternative approaches that modulate downstream pathways, such as the inhibition of PIK3C2B and Dynamin-2, offer compelling therapeutic hypotheses that could lead to novel treatments.[2][7][8][17][18] Pharmacological interventions with drugs like tamoxifen and acetylcholinesterase inhibitors, along with cell-based therapies, further broaden the array of potential treatments.[9][10][11][13][14][19] The continued investigation and comparison of these diverse strategies will be crucial in developing safe and effective therapies for individuals with myotubular myopathy.
References
- 1. Enzyme replacement therapy rescues weakness and improves muscle pathology in mice with X-linked myotubular myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIK3C2B inhibition improves function and prolongs survival in myotubular myopathy animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. xlmtm.com [xlmtm.com]
- 5. Gene therapy in myotubular myopathy: promising progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme replacement therapy rescues weakness and improves muscle pathology in mice with X-linked myotubular myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Reducing dynamin 2 expression rescues X-linked centronuclear myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iscrm.uw.edu [iscrm.uw.edu]
- 10. Syngeneic Myoblast Transplantation Improves Muscle Function in a Murine Model of X-Linked Myotubular Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tamoxifen prolongs survival and alleviates symptoms in mice with fatal X-linked myotubular myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tamoxifen therapy in a murine model of myotubular myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impaired neuromuscular transmission and response to acetylcholinesterase inhibitors in centronuclear myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myotubulartrust.org [myotubulartrust.org]
- 15. Gene Therapy Prolongs Survival and Restores Function in Murine and Canine Models of Myotubular Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PIK3C2B inhibition improves function and prolongs survival in myotubular myopathy animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Conclusions - GENE: MTM1 [mtm1geneproject.weebly.com]
- 21. X-linked myotubular myopathy is associated with epigenetic alterations and is ameliorated by HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdaconference.org [mdaconference.org]
Comparative Analysis of Autophagy Regulators: A Guide for Researchers
A comprehensive guide comparing the mechanisms, performance, and experimental evaluation of various autophagy modulators, with a special focus on potential interpretations of "MRT-14".
Introduction to Autophagy Regulation
Autophagy is a highly conserved cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis. The process is tightly regulated by a complex network of signaling pathways, with the mTOR (mechanistic target of rapamycin) kinase playing a central role as a negative regulator. Dysregulation of autophagy is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and infectious diseases, making pharmacological modulation of autophagy a promising therapeutic strategy.
This guide provides a comparative analysis of various autophagy regulators, their mechanisms of action, and the experimental protocols to assess their efficacy. While a specific, well-characterized autophagy regulator termed "this compound" is not prominently documented in scientific literature, this guide will explore potential interpretations based on available research, including the roles of Myotubularin-related protein 14 (MTMR14), Tripartite motif-containing protein 14 (TRIM14), Mitogen-activated protein kinase 14 (MAPK14), and a recently identified 14mer peptide (T14).
Core Signaling Pathways in Autophagy
Autophagy is a multi-step process that includes initiation, nucleation of the phagophore, elongation and closure of the autophagosome, and finally, fusion with the lysosome to form an autolysosome where the cargo is degraded. The regulation of this process is intricate, primarily governed by the mTOR and AMP-activated protein kinase (AMPK) signaling pathways, which respond to nutrient availability and cellular energy status.
Comparative Analysis of Autophagy Regulators
The efficacy of an autophagy regulator is determined by its mechanism of action, potency, and specificity. Below is a comparison of well-characterized autophagy modulators and the potential interpretations of "this compound".
Well-Characterized Autophagy Regulators
| Regulator | Class | Mechanism of Action | Stage Affected | Potency (IC50/EC50) | Key Features |
| Rapamycin | Inducer | Allosteric inhibitor of mTORC1.[1] | Initiation | ~0.1-1 nM (in various cell lines) | mTORC1-specific; widely used as a standard autophagy inducer. |
| Torin 1 | Inducer | ATP-competitive inhibitor of mTOR.[2] | Initiation | ~2-5 nM for mTOR | Potent inhibitor of both mTORC1 and mTORC2. |
| Chloroquine | Inhibitor | Lysosomotropic agent; raises lysosomal pH, inhibiting autolysosome fusion and degradation.[3] | Degradation | 10-50 µM (for autophagy inhibition) | Also inhibits autophagosome-lysosome fusion; widely used to measure autophagic flux. |
| Bafilomycin A1 | Inhibitor | Specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification.[4] | Degradation | 10-100 nM (for V-ATPase inhibition) | More specific than chloroquine for inhibiting lysosomal degradation. |
Potential Interpretations of "this compound" in Autophagy Regulation
The term "this compound" does not correspond to a standard, well-known autophagy modulator. However, several proteins with similar nomenclature play significant roles in regulating this pathway.
-
MTMR14 (Myotubularin-related protein 14): This phosphoinositide phosphatase is implicated in the regulation of autophagy, particularly in muscle cells. Studies have shown that knockdown of MTMR14 leads to an accumulation of autophagic vacuoles and increased levels of LC3-II, suggesting a role in modulating autophagic flux.[5][6] MTMR14 appears to act at both the initial and later stages of autophagy, including the fusion of autophagosomes with lysosomes.[7] Deficiency of MTMR14 has been shown to promote autophagy and cell proliferation.[6]
-
TRIM14 (Tripartite motif-containing protein 14): This protein has been shown to promote autophagy and chemotherapy resistance in gastric cancer cells by regulating the AMPK/mTOR pathway.[8] Overexpression of TRIM14 promotes the proliferation and autophagy of cancer cells.[8]
-
MAPK14 (Mitogen-activated protein kinase 14 / p38α): This kinase can impair the fusion of autophagosomes with lysosomes, thereby inhibiting autophagy.[9][10] MAPK14 can directly phosphorylate the core autophagy protein ATG5, which impairs the autophagic process.[9] This suggests that inhibitors of MAPK14 could potentially enhance autophagic flux.
-
T14 (14mer peptide): A recently described 14mer peptide, T14, has been shown to inhibit autophagic flux by selectively activating the mTORC1 signaling pathway.[11][12] This peptide's activity is linked to neurodegenerative processes, and its blockade by a cyclic variant, NBP14, can restore normal autophagic flux.[11]
Experimental Protocols for Assessing Autophagy
Accurate measurement of autophagy is critical for evaluating the efficacy of potential regulators. Autophagy is a dynamic process, and therefore, measuring autophagic flux (the entire process from autophagosome formation to degradation) is more informative than static measurements of autophagosome numbers.
Protocol 1: LC3 Turnover Assay by Western Blot
This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux, the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
Materials:
-
Cultured cells
-
Autophagy modulator of interest
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (12-15% acrylamide recommended for better separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the autophagy modulator for the desired time. For flux measurements, include control and treated groups with and without a lysosomal inhibitor for the last 2-4 hours of the treatment period.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., actin). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[4]
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot
p62 (also known as SQSTM1) is an autophagy receptor that binds to ubiquitinated proteins and to LC3, thereby targeting cargo for degradation in the autolysosome. As p62 is itself degraded by autophagy, its levels are inversely correlated with autophagic flux.[14]
Materials:
-
Same as for the LC3 Turnover Assay, but with a primary antibody against p62/SQSTM1.
Procedure:
-
Cell Treatment: Follow the same treatment procedure as for the LC3 turnover assay.
-
Cell Lysis and Protein Quantification: Follow the same procedures as above.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel (a 10% gel is typically sufficient).
-
Transfer, block, and probe the membrane with a primary antibody against p62/SQSTM1.
-
Use an appropriate secondary antibody and chemiluminescent detection.
-
-
Analysis: Quantify the band intensity for p62 and normalize to a loading control. A decrease in p62 levels suggests an increase in autophagic flux. Conversely, an accumulation of p62 indicates impaired autophagy.[15]
Protocol 3: Autophagic Flux Measurement with Tandem Fluorescent-Tagged LC3
This method uses a plasmid encoding LC3 fused to two fluorescent proteins with different pH sensitivities, typically mCherry (acid-stable) and EGFP (acid-sensitive). In neutral pH environments like the cytoplasm and autophagosomes, both fluorophores emit a signal, resulting in yellow fluorescence. Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the mCherry signal persists, resulting in red fluorescence. This allows for the differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta).[16][17]
Materials:
-
Cultured cells
-
Tandem fluorescent LC3 plasmid (e.g., ptfLC3, mCherry-EGFP-LC3)
-
Transfection reagent
-
Fluorescence microscope or flow cytometer
-
Autophagy modulator of interest
Procedure:
-
Transfection: Transfect cells with the tandem fluorescent LC3 plasmid and allow for expression (typically 24-48 hours). Stable cell lines are recommended for reproducibility.
-
Cell Treatment: Treat the transfected cells with the autophagy modulator.
-
Imaging/Flow Cytometry:
-
Microscopy: Acquire images in both the green (EGFP) and red (mCherry) channels. Autophagosomes will appear as yellow puncta (co-localization), while autolysosomes will appear as red-only puncta.
-
Flow Cytometry: Analyze cells for changes in the ratio of red to green fluorescence. An increase in the red/green fluorescence ratio indicates an increase in autophagic flux.[18]
-
-
Analysis:
-
Microscopy: Quantify the number of yellow and red puncta per cell. An increase in red puncta indicates increased autophagic flux.
-
Flow Cytometry: Quantify the shift in the cell population towards higher red/green fluorescence intensity.
-
Conclusion
The study of autophagy regulation is a rapidly evolving field with significant therapeutic potential. While the identity of "this compound" as a specific autophagy modulator remains to be clarified, the investigation of related proteins such as MTMR14, TRIM14, MAPK14, and the T14 peptide provides valuable insights into the complex regulatory networks of autophagy. For researchers and drug development professionals, a thorough understanding of the comparative efficacy of different autophagy regulators and the rigorous application of experimental protocols to measure autophagic flux are paramount for advancing this promising area of research.
References
- 1. Pharmacologic agents targeting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy Inducers and Inhibitors | Research Areas [novusbio.com]
- 3. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of MTMR14 in autophagy and in muscle disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deficiency of MTMR14 promotes autophagy and proliferation of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A conserved MTMR lipid phosphatase increasingly suppresses autophagy in brain neurons during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trim14 promotes autophagy and chemotherapy resistance of gastric cancer cells by regulating AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of autophagy through MAPK14-mediated phosphorylation of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of autophagy through MAPK14-mediated phosphorylation of ATG5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Novel 14mer Peptide Inhibits Autophagic Flux via Selective Activation of the mTORC1 Signalling Pathway: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Beclin-1 Interacting Molecules for Autophagy Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecules known to interact with Beclin-1, a key protein in the regulation of autophagy. While the specific interaction of a molecule designated as "MRT-14" with Beclin-1 is not documented in the reviewed scientific literature, this guide will focus on well-characterized alternative compounds. We will explore molecules that modulate Beclin-1 activity through different mechanisms, providing experimental data to support their mode of action.
Introduction to Beclin-1 and its Role in Autophagy
Beclin-1 is a central player in the initiation of autophagy, a cellular process responsible for the degradation of damaged organelles and proteins. It functions as a core component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the formation of autophagosomes. Beclin-1's activity is tightly regulated through its interaction with a variety of other proteins, making these interactions attractive targets for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.[1][2][3][4][5]
Two of the most critical interactions governing Beclin-1 function are its binding to members of the anti-apoptotic Bcl-2 family and its association with ATG14L to form the pro-autophagic PI3KC3 Complex I.[1][2][3][5][6] Molecules that can disrupt these interactions offer powerful tools to either induce or inhibit autophagy for research and therapeutic purposes.
Comparative Analysis of Beclin-1 Interacting Molecules
This guide will compare two classes of molecules that target different Beclin-1 interactions:
-
Beclin-1 Mimetics: These compounds mimic the BH3 domain of Beclin-1 to disrupt the inhibitory interaction between Beclin-1 and anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby inducing autophagy.[7]
-
Beclin-1-ATG14L Interaction Inhibitors: These molecules are designed to prevent the association of Beclin-1 with ATG14L, a crucial step for the formation of the primary autophagy-inducing PI3KC3 complex (Complex I).[8][9] This inhibition leads to a selective suppression of autophagy.
The following table summarizes the quantitative data for representative molecules from each class.
| Compound Class | Example Compound | Target Interaction | Binding Affinity (KD) | Cellular Effect | Key Experimental Assay |
| Beclin-1 Mimetic | Compound 7 (Acridine analogue) | Beclin-1 (BH3 domain) / Bcl-xL | 6.5 µM (for Bcl-xL) | Autophagy Induction | Fluorescence Polarization, Surface Plasmon Resonance |
| Beclin-1-ATG14L Inhibitor | Compound 19 | Beclin-1 / ATG14L | Not specified | Autophagy Inhibition | NanoBRET Assay |
Signaling Pathway and Experimental Workflow
To visualize the points of intervention for these compounds and the experimental approach to validate their activity, the following diagrams are provided.
Caption: Beclin-1 interaction pathways and drug targets.
Caption: Co-Immunoprecipitation experimental workflow.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Beclin-1 Mimetic (Compound 7)
This protocol is adapted from the methodology used to identify small molecule Beclin-1 mimetics.[7]
Objective: To measure the displacement of a fluorescently labeled Beclin-1 BH3 peptide from Bcl-xL by a competitive inhibitor (e.g., Compound 7).
Materials:
-
Recombinant human Bcl-xL protein
-
Fluorescein-labeled Beclin-1 BH3 peptide (20-mer)
-
Test compound (e.g., Compound 7) dissolved in DMSO
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
96-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of Bcl-xL protein (e.g., 2 µM) and the fluorescein-labeled Beclin-1 peptide (e.g., 50 nM) in the assay buffer. This forms the Bcl-xL-Beclin-1 complex.
-
Add serial dilutions of the test compound (e.g., from 1 nM to 100 µM) to the wells of the 96-well plate. Include a DMSO-only control (negative control).
-
Add the Bcl-xL-Beclin-1 complex solution to each well containing the test compound.
-
Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
NanoBRET Assay for Beclin-1-ATG14L Interaction Inhibitor (Compound 19)
This protocol is based on the high-throughput screening method used to identify inhibitors of the Beclin-1-ATG14L interaction.[8][9]
Objective: To measure the disruption of the Beclin-1 and ATG14L protein-protein interaction in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293T cells
-
Expression vectors for Beclin-1 fused to NanoLuc luciferase (NanoLuc-Beclin-1) and ATG14L fused to HaloTag (HaloTag-ATG14L)
-
Transfection reagent
-
NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand
-
Test compound (e.g., Compound 19) dissolved in DMSO
-
96-well white microplate
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc-Beclin-1 and HaloTag-ATG14L expression vectors.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Add the HaloTag NanoBRET 618 Ligand to the cell suspension and incubate.
-
Dispense the cell suspension into the wells of the 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a DMSO-only control.
-
Add the NanoBRET Nano-Glo Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET ratio (acceptor emission / donor emission) for each well. A decrease in the BRET ratio indicates disruption of the protein-protein interaction.
-
Determine the IC50 value for the test compound.
Conclusion
The modulation of Beclin-1 activity through the targeting of its protein-protein interactions is a promising strategy for influencing autophagy. While the specific molecule this compound remains uncharacterized in the context of Beclin-1 interaction, this guide provides a framework for comparing other well-documented molecules. The acridine analogue, Compound 7, serves as an example of a Beclin-1 mimetic that induces autophagy by disrupting the Beclin-1/Bcl-xL interaction.[7] In contrast, Compound 19 represents a class of inhibitors that selectively block autophagy by preventing the formation of the Beclin-1-ATG14L complex.[8][9] The provided experimental protocols offer standardized methods for researchers to validate and quantify the effects of these and other novel compounds on Beclin-1 signaling. The continued exploration of the Beclin-1 interactome will undoubtedly uncover further opportunities for the development of specific modulators of autophagy for therapeutic benefit.
References
- 1. BECLIN1: Protein Structure, Function and Regulation | MDPI [mdpi.com]
- 2. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Role and Clinical Significance of BECLIN-1 in Cancer [mdpi.com]
- 5. BECLIN1: Protein Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Identification of novel small molecule Beclin 1 mimetics activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beclin 1-ATG14L Protein-Protein Interaction Inhibitor Selectively Inhibits Autophagy through Disruption of VPS34 Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MET Inhibitors for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective side-by-side comparison of three prominent MET tyrosine kinase inhibitors (TKIs): capmatinib, tepotinib, and crizotinib. This analysis is based on publicly available data from pivotal clinical trials and preclinical studies, offering a comprehensive overview of their efficacy, safety, and mechanisms of action in the context of non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping mutations.
The MET signaling pathway, crucial for normal cellular processes, can be hijacked by cancer cells through various alterations, including METex14 skipping mutations, leading to uncontrolled tumor growth and proliferation. The development of targeted MET inhibitors has revolutionized the treatment landscape for this specific subset of NSCLC patients. This guide will delve into the performance of capmatinib, tepotinib, and crizotinib, presenting quantitative data in easily comparable formats and detailing the experimental methodologies employed in their evaluation.
Performance Comparison: Clinical Trial Data
The efficacy and safety of capmatinib, tepotinib, and crizotinib have been primarily evaluated in the GEOMETRY mono-1, VISION, and PROFILE 1001 clinical trials, respectively. The following tables summarize the key outcomes from these studies in patients with METex14 skipping-mutated NSCLC.
Efficacy in Treatment-Naïve Patients
| Parameter | Capmatinib (GEOMETRY mono-1)[1][2][3] | Tepotinib (VISION)[4][5][6] | Crizotinib (PROFILE 1001) |
| Overall Response Rate (ORR) | 68% (95% CI: 48–84) | 43% (95% CI: 32-56) | 32% (95% CI: 21-45) |
| Median Duration of Response (DOR) | 12.6 months (95% CI: 5.5–25.3) | 10.8 months (95% CI: 6.9–NE) | 9.1 months (95% CI: 6.4-12.7) |
| Median Progression-Free Survival (PFS) | 12.4 months (95% CI: 8.2–NE) | 8.5 months (95% CI: 6.7-11.0) | 7.3 months (95% CI: 5.4-9.1) |
NE: Not Estimable
Efficacy in Previously Treated Patients
| Parameter | Capmatinib (GEOMETRY mono-1)[1][2][3] | Tepotinib (VISION)[4][5][6] | Crizotinib (PROFILE 1001) |
| Overall Response Rate (ORR) | 41% (95% CI: 29–53) | 43% (95% CI: 33-55) | 32% (95% CI: 21-45) |
| Median Duration of Response (DOR) | 9.7 months (95% CI: 5.5–13.0) | 11.1 months (95% CI: 9.5-18.5) | 9.1 months (95% CI: 6.4-12.7) |
| Median Progression-Free Survival (PFS) | 5.4 months (95% CI: 4.2–7.0) | 8.5 months (95% CI: 6.7-11.0) | 7.3 months (95% CI: 5.4-9.1) |
Safety Profile: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event (All Grades) | Capmatinib (GEOMETRY mono-1)[2] | Tepotinib (VISION)[4][7] | Crizotinib (PROFILE 1001) |
| Peripheral Edema | 49.2% | 67.1% | 51% |
| Nausea | 43.2% | 23.3% | 53% |
| Vomiting | 28.3% | Not Reported in Topline | 51% |
| Diarrhea | Not Reported in Topline | 22.4% | 45% |
| Increased Blood Creatinine | Not Reported in Topline | 22.0% | Not Reported in Topline |
| Hypoalbuminemia | Not Reported in Topline | 23.6% | Not Reported in Topline |
| Fatigue | Not Reported in Topline | Not Reported in Topline | 32% |
| Vision Disorders | Not Reported in Topline | Not Reported in Topline | 62% |
Experimental Protocols
Pivotal Clinical Trial Methodologies
The clinical data presented above were generated from the following key studies:
GEOMETRY mono-1 (Capmatinib): [1][2][3][8]
-
Study Design: A Phase II, multicenter, open-label, multi-cohort study.
-
Patient Population: Adult patients with stage IIIB/IV NSCLC with a centrally confirmed METex14 skipping mutation, who were either treatment-naïve or had received one or two prior lines of systemic therapy. Patients had an ECOG performance status of 0 or 1.
-
Intervention: Capmatinib 400 mg administered orally twice daily.
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
-
METex14 Detection: METex14 skipping mutations were centrally confirmed using a reverse transcriptase-polymerase chain reaction (RT-PCR)-based assay on tumor tissue.[9][10]
-
Study Design: A Phase II, open-label, single-arm, multicenter study.
-
Patient Population: Adult patients with advanced or metastatic NSCLC harboring a METex14 skipping alteration, who were either treatment-naïve or had received prior systemic therapy. Patients with asymptomatic, stable brain metastases were eligible.
-
Intervention: Tepotinib 500 mg (450 mg active moiety) administered orally once daily.
-
Primary Endpoint: ORR as assessed by an Independent Review Committee (IRC) according to RECIST 1.1.
-
METex14 Detection: METex14 skipping alterations were identified from either liquid biopsy (ctDNA) or tissue biopsy using next-generation sequencing (NGS) or PCR-based assays.[4][11][12][13]
PROFILE 1001 (Crizotinib):
-
Study Design: A Phase I, open-label, multicenter, dose-escalation and expansion cohort study.
-
Patient Population: Patients with advanced solid tumors, with an expansion cohort for patients with MET-altered NSCLC.
-
Intervention: Crizotinib administered orally.
-
Efficacy Assessment: Tumor response was evaluated according to RECIST.
Tumor Response Assessment: RECIST 1.1
Tumor response in the GEOMETRY mono-1 and VISION trials was assessed according to RECIST version 1.1.[14][15][16][17][18][19] This standardized methodology involves:
-
Baseline Assessment: Identification and measurement of target lesions (up to 5 total, and a maximum of 2 per organ) and non-target lesions.
-
Follow-up Assessments: Repeated imaging to measure changes in the sum of the longest diameters of target lesions.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Mechanism of Action and Signaling Pathway
Capmatinib, tepotinib, and crizotinib are all small-molecule inhibitors that target the ATP-binding site of the MET receptor tyrosine kinase, albeit with differing selectivity. By inhibiting MET, these drugs block downstream signaling pathways that are critical for tumor cell proliferation, survival, and invasion.
Caption: MET Signaling Pathway and Inhibition.
Experimental Workflow for Patient Selection and Response Monitoring
The successful application of MET inhibitors relies on a precise workflow for identifying eligible patients and monitoring their response to treatment.
Caption: Patient Selection and Monitoring Workflow.
References
- 1. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Largest METex14+ trial [tepmetko.com]
- 5. Tepotinib in NSCLC with MET Exon 14 Skipping Mutation (VISION Study) - The Oncology Pharmacist [theoncologypharmacist.com]
- 6. esmo.org [esmo.org]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC [theoncologynurse.com]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Liquid and Tissue Biopsies for Identifying MET Exon 14 Skipping NSCLC: Analyses from the Phase II VISION Study of Tepotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. RECIST 1.1 – RECIST [recist.eortc.org]
- 15. project.eortc.org [project.eortc.org]
- 16. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajronline.org [ajronline.org]
- 18. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 19. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Novel Therapeutic Avenue for Neurodegenerative Disease: A Comparative Analysis of T14/NBP14 and Leading Alzheimer's Disease Treatments
For Immediate Release
A novel therapeutic strategy centered on the T14 peptide and its antagonist, NBP14, is emerging as a promising upstream approach to tackling Alzheimer's disease. This guide provides a comprehensive comparison of this innovative mechanism with other leading Alzheimer's therapies, offering researchers, scientists, and drug development professionals a detailed overview of the supporting experimental data and methodologies.
At the core of this new approach is the T14 peptide, a 14-amino-acid fragment derived from acetylcholinesterase, which has been implicated as a key driver of neurodegeneration.[1][2] The therapeutic intervention, NBP14, is a cyclized version of T14 designed to block its pathological effects.[3] This guide will delve into the preclinical validation of NBP14 and compare its performance metrics with those of prominent anti-amyloid antibodies—Lecanemab, Donanemab, and Aducanumab—and the sigma-2 receptor modulator, CT1812.
Mechanism of Action: A Shift in Focus
The T14 peptide is believed to exert its neurotoxic effects by binding to the α7 nicotinic acetylcholine receptor, leading to an aberrant increase in calcium influx.[1][4] This cascade is thought to promote the production of both β-amyloid and hyperphosphorylated tau, the two primary pathological hallmarks of Alzheimer's disease.[1] NBP14 acts as a direct antagonist, displacing the T14 peptide from the α7 receptor, thereby inhibiting this upstream pathological cascade.[3]
This mechanism represents a significant departure from many current therapeutic strategies that primarily target the downstream consequences of the disease, such as the aggregated forms of β-amyloid.
Signaling Pathway of T14 and the Interceptive Role of NBP14
Caption: T14 peptide signaling cascade and NBP14's mechanism of action.
Preclinical Efficacy of NBP14: The 5XFAD Mouse Model
The therapeutic potential of NBP14 has been evaluated in the 5XFAD mouse model, an aggressive model of Alzheimer's disease characterized by rapid amyloid-beta accumulation.[5] Intranasal administration of NBP14 demonstrated significant reductions in amyloid pathology and improvements in cognitive function.
| Efficacy Endpoint | Brain Region | Result |
| Extracellular Aβ Reduction | Hippocampus | 50% decrease[5] |
| Frontal Cortex | 38% decrease[5] | |
| Basal Forebrain | 42% decrease[5] | |
| Cognitive Improvement | Novel Object Recognition Test | Significant increase in Recognition Index[5] |
Comparative Analysis with Alternative Alzheimer's Disease Therapies
To provide a comprehensive overview, the preclinical data for NBP14 is compared with clinical trial data from four alternative therapies with distinct mechanisms of action. It is crucial to note that direct comparisons are challenging due to the differences between preclinical animal models and human clinical trials.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Metric(s) |
| NBP14 | T14 peptide antagonist at the α7 nicotinic receptor | Preclinical (5XFAD mice): 38-50% reduction in extracellular Aβ; Significant cognitive improvement.[5] |
| Lecanemab | Binds to soluble Aβ protofibrils | Clinical (Clarity AD): -0.45 difference vs. placebo on CDR-SB; Mean amyloid reduction of -59.1 centiloids.[6] |
| Donanemab | Targets deposited Aβ plaques | Clinical (TRAILBLAZER-ALZ 2): 32% slowing of decline on iADRS; 84 centiloid reduction in amyloid plaques.[7][8] |
| Aducanumab | Binds to aggregated forms of Aβ | Clinical (EMERGE): 23% reduction in CDR-SB decline (high dose).[9] |
| CT1812 | Sigma-2 receptor modulator, displaces Aβ oligomers | Clinical (SHINE): 39% slowing of decline on ADAS-Cog11 (not statistically significant).[10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols for the preclinical evaluation of NBP14.
Experimental Workflow for NBP14 Preclinical Validation
Caption: Workflow for preclinical validation of NBP14 in the 5XFAD mouse model.
1. Animal Model: The 5XFAD transgenic mouse model was utilized, which expresses five human familial Alzheimer's disease mutations, leading to an aggressive and rapid onset of amyloid-beta pathology.[5]
2. Drug Administration: NBP14 was administered intranasally at a dose of 10 mg/kg, twice weekly, for a duration of 14 weeks.[5]
3. Behavioral Testing: Novel Object Recognition Test (NORT): The NORT is a widely used assay to assess learning and memory in mice.[11][12] The test is typically conducted over three days:
-
Habituation: Mice are allowed to freely explore the testing arena in the absence of any objects.
-
Training/Familiarization: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Testing: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object is indicative of intact recognition memory.[11][12]
4. Biochemical Analysis: Amyloid Plaque Quantification: Following the treatment period, brain tissue is collected and analyzed for amyloid plaque burden. This is typically done through:
-
Immunohistochemistry: Brain sections are stained with antibodies specific for β-amyloid to visualize the plaques.
-
Image Analysis: The stained sections are imaged, and the plaque number, size, and total area are quantified using specialized software.
Future Directions
The preclinical data for NBP14 presents a compelling case for a novel therapeutic strategy in Alzheimer's disease. By targeting an upstream event in the pathological cascade, NBP14 has the potential to modify the disease course in a more fundamental way than therapies focused on downstream pathologies. Further research, including rigorous clinical trials, is warranted to validate these promising findings in human subjects. This comparative guide will be updated as new data becomes available.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Aducanumab Use in Symptomatic Alzheimer Disease Evidence in Focus: A Report of the AAN Guidelines Subcommittee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cerebrospinal fluid pharmacodynamic biomarkers and molecular correlates of brain activity in a Phase 2 clinical trial of the Alzheimer's disease drug candidate CT1812 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aagponline.org [aagponline.org]
- 7. Lilly's Donanemab Slows Clinical Decline of Alzheimer's Disease in Positive Phase 2 Trial [prnewswire.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Function of MRT-14: A Comparative Guide to Knockout and Knockdown Models
A comprehensive analysis of Myotubularin-related protein 14 (MRT-14), also known as MTMR14, through the lens of genetic manipulation, this guide offers a detailed comparison of knockout and knockdown models. It provides researchers, scientists, and drug development professionals with a valuable resource for understanding the nuanced phenotypic outcomes of these two powerful loss-of-function approaches.
This guide synthesizes experimental data to highlight the distinct and overlapping phenotypes observed in this compound knockout and knockdown systems. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways, we aim to facilitate a deeper understanding of this compound's role in cellular processes, particularly autophagy and muscle function.
Phenotypic Comparison: Knockout vs. Knockdown
The phenotypic consequences of reducing or eliminating this compound expression reveal its critical role in various biological processes. While both knockout and knockdown models aim to elucidate gene function by diminishing gene expression, the methodologies and the resulting biological impacts can differ significantly. Knockout models offer a complete and permanent ablation of the gene, whereas knockdown models provide a transient and often incomplete suppression of gene expression.
Quantitative Data Summary
The following tables summarize the key phenotypic findings from studies utilizing this compound knockout and knockdown models.
Table 1: Phenotypes Observed in this compound Knockout Models
| Model Organism/System | Phenotype | Key Quantitative Findings |
| Mouse (Systemic Knockout) | Accelerated skeletal muscle aging | Decreased walking speed, treadmill activity, contractile force, and power generation, mimicking sarcopenia.[1] |
| Increased susceptibility to exercise-induced muscle damage | Details on specific markers of muscle damage were noted.[1] | |
| Defective calcium homeostasis | Altered intracellular calcium levels.[2] | |
| Impaired male fertility | Decreased muscle force of the vas deferens.[2] | |
| Accelerated high-fat diet-induced inflammation and metabolic dysfunction | Increased obesity, hyperglycemia, and hyperlipidemia.[2] | |
| Mouse (Smooth Muscle-Specific Knockout) | Facilitated neointima formation after vascular injury | Increased proliferation and migration of vascular smooth muscle cells.[3] |
| Mouse Embryonic Fibroblasts (MEFs) | Increased cell proliferation | Decreased mRNA levels of p21 and p27; increased levels of cyclinD and cyclinE.[4] |
| Enhanced autophagy | Increased levels of autophagy markers.[4] | |
| Enhanced phosphorylation of AKT and ERK upon IGF stimulation | Increased signaling through pro-survival pathways.[4] |
Table 2: Phenotypes Observed in this compound Knockdown Models
| Model Organism/System | Phenotype | Key Quantitative Findings |
| Zebrafish | Subtle impairment of muscle function | Reduced developmental motor activity and increased fatigability.[5] |
| Severe motor phenotype (dual knockdown with MTM1) | Accumulation of autophagic vacuoles and increased levels of LC3-II, indicating dysregulated autophagy.[5][6] | |
| Human Liver Cancer Cells (in vitro) | Promotion of apoptosis | Specific markers of apoptosis were elevated.[7] |
| Inhibition of cell migration | Reduced migratory capacity in cell-based assays.[7] | |
| Mammalian Cells (in vitro, siRNA screen) | Altered levels of autophagic markers | Disruption of both basal and starvation-induced autophagy.[5] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
Generation of this compound Knockout Mice (Cre-loxP System)
A common method for creating tissue-specific or conditional knockout mice is the Cre-loxP system.
-
Generation of Floxed Mice: Mice containing loxP sites flanking a critical exon of the Mtmr14 gene (Mtmr14loxP/loxP) are generated using standard homologous recombination techniques in embryonic stem (ES) cells.
-
Generation of Tissue-Specific Cre-Expressing Mice: Mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Myh11-CreERT2 for smooth muscle-specific expression) are obtained.[3]
-
Breeding: Mtmr14loxP/loxP mice are crossed with the Cre-expressing mice.
-
Induction of Recombination: In the case of inducible systems like CreERT2, tamoxifen is administered to the offspring to activate Cre recombinase, which then excises the floxed exon, leading to a functional knockout of Mtmr14 in the target tissue.[3]
-
Genotyping: PCR analysis of genomic DNA is used to confirm the presence of the floxed allele and the Cre transgene, as well as the successful excision of the target exon.[8]
siRNA-Mediated Knockdown of this compound in Cell Culture
Small interfering RNA (siRNA) is a widely used tool for transiently silencing gene expression in vitro.
-
siRNA Design and Synthesis: Validated siRNAs targeting the MTMR14 mRNA are designed and synthesized. A non-targeting or scrambled siRNA is used as a negative control.
-
Cell Culture: The target cells (e.g., human liver cancer cells, MEFs) are cultured in appropriate media to a confluency of 60-80%.
-
Transfection: The cells are transfected with the MTMR14 siRNA or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Incubation: The transfected cells are incubated for 24-72 hours to allow for mRNA degradation and subsequent protein depletion.
-
Validation of Knockdown: The efficiency of knockdown is assessed at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
Signaling Pathways and Experimental Workflows
This compound exerts its cellular functions primarily through its role as a phosphoinositide phosphatase. The following diagrams illustrate the key signaling pathways involving this compound and a typical experimental workflow for studying its function.
References
- 1. Muscle-specific inositide phosphatase (MIP/MTMR14) is reduced with age and its loss accelerates skeletal muscle aging process by altering calcium homeostasis | Aging [aging-us.com]
- 2. Mtmr14 myotubularin related protein 14 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Myotubularin‐Related Protein14 Prevents Neointima Formation and Vascular Smooth Muscle Cell Proliferation by Inhibiting Polo‐Like Kinase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency of MTMR14 promotes autophagy and proliferation of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The role of MTMR14 in autophagy and in muscle disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTMR14 myotubularin related protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling MRT-14
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of MRT-14, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Use |
| Eyes | Safety Goggles or Face Shield | Must be ANSI Z87.1 compliant. A face shield should be used in conjunction with goggles when there is a significant splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving may be necessary for certain procedures. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. Cuffs should be snug to prevent accidental contact with chemicals. |
| Respiratory | Fume Hood or Respirator | All work with this compound that may produce vapors or aerosols must be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridge for organic vapors is mandatory. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Standard Operating Procedure for Handling this compound
Adherence to a standardized protocol is critical for minimizing exposure and preventing contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the this compound container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage container should be kept tightly closed in a cool, dry place.
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area, particularly the chemical fume hood, is clean and uncluttered.[1]
-
Aliquoting and Transfer: All transfers and manipulations of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[1] Use appropriate tools such as a calibrated pipette or spatula.
-
Spill Containment: Have a chemical spill kit readily accessible. In the event of a small spill, it should be immediately contained and cleaned up following established procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams to avoid dangerous reactions.[2]
-
Containerization: Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[3][4] The container must be compatible with the chemical and have a secure lid.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazards.[3]
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institution's EHS department.
-
Contain (if safe to do so): For small, manageable spills, trained personnel wearing appropriate PPE may use a chemical spill kit to contain and absorb the spill.
-
Decontaminate: Once the spill is absorbed, decontaminate the area as per EHS guidelines.
Personnel Exposure
-
Eyes: If this compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1]
-
Skin: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: If this compound is inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: If this compound is ingested, do NOT induce vomiting. Seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps in the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Spill Response Protocol
This diagram outlines the decision-making process in the event of an this compound spill.
Caption: Decision tree for this compound spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
